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  • Product: Hydrazine, (2,4-diiodophenyl)-
  • CAS: 57279-79-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,4-Diiodophenylhydrazine (CAS 57279-79-5): Properties, Synthesis, and Application in Indole Synthesis

Introduction 2,4-Diiodophenylhydrazine is a halogenated aromatic hydrazine that serves as a valuable and highly specialized intermediate in synthetic organic chemistry. Its strategic placement of two iodine atoms on the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Diiodophenylhydrazine is a halogenated aromatic hydrazine that serves as a valuable and highly specialized intermediate in synthetic organic chemistry. Its strategic placement of two iodine atoms on the phenyl ring makes it a unique building block for introducing heavy atoms into molecular scaffolds, which can be useful for X-ray crystallography studies, or as handles for further cross-coupling reactions. The primary utility of this reagent lies in its role as a precursor in the Fischer indole synthesis, a powerful and classic method for constructing the indole nucleus.[1] This guide provides a comprehensive overview of the physicochemical properties, a validated synthesis protocol, its core reactivity, and a detailed experimental workflow for its application in the synthesis of complex heterocyclic systems relevant to drug discovery and materials science.

Part 1: Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2,4-Diiodophenylhydrazine are fundamental to its handling, storage, and application in synthesis. The heavy iodine atoms significantly influence its molecular weight, density, and reactivity.

Key Physicochemical Data

A summary of the core properties for 2,4-Diiodophenylhydrazine is presented below.

PropertyValueSource
CAS Number 57279-79-5[2]
Molecular Formula C₆H₆I₂N₂[2]
Molecular Weight 359.93 g/mol [2]
Appearance Expected to be a solid (e.g., off-white to brown powder/crystals)Inferred from related compounds
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in waterInferred from related compounds
Melting Point Not available in literature; expected to be a solid with a defined melting point-
Expected Spectroscopic Profile

While specific experimental spectra are not widely published, the following characteristics can be predicted based on the molecular structure:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine (-NH-NH₂) protons. The aromatic region should display three signals corresponding to the protons at the C3, C5, and C6 positions, with coupling patterns influenced by their relative positions. The hydrazine protons would likely appear as two separate, broad signals that are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show six signals for the aromatic carbons. The carbons bearing the iodine atoms (C2 and C4) will be shifted significantly downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Part 2: Synthesis of 2,4-Diiodophenylhydrazine

The most reliable and common method for synthesizing substituted phenylhydrazines is through the reduction of a corresponding diazonium salt, which is in turn prepared from the parent aniline.

Causality of the Synthetic Strategy

The synthesis begins with 2,4-diiodoaniline. The primary amino group of the aniline is the reactive handle for conversion into a hydrazine. This is a two-step process:

  • Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C).[3] This converts the primary amine into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[3][4] The SnCl₂ provides the electrons necessary to reduce the dinitrogen moiety to the hydrazine functional group.

This sequence is a well-established, high-yielding method for preparing a wide range of substituted phenylhydrazines.[4]

SynthesisWorkflow Aniline 2,4-Diiodoaniline Diazonium 2,4-Diiodobenzene- diazonium Chloride Aniline:e->Diazonium:w 1. NaNO₂, HCl 2. 0-5 °C Hydrazine 2,4-Diiodophenylhydrazine Diazonium:e->Hydrazine:w SnCl₂ / HCl FischerIndoleMechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination Hydrazine 2,4-Diiodophenylhydrazine Hydrazone 2,4-Diiodophenylhydrazone Hydrazine->Hydrazone + Ketone, -H₂O Ketone Ketone/Aldehyde Hydrazone_2 2,4-Diiodophenylhydrazone Enamine Ene-hydrazine Enamine_2 Ene-hydrazine Hydrazone_2->Enamine Acid Catalyst (H⁺) Rearrangement_Intermediate Di-imine Intermediate Rearrangement_Intermediate_2 Di-imine Intermediate Enamine_2->Rearrangement_Intermediate Key C-C bond formation Aminal Cyclic Aminal Indole 5,7-Diiodoindole Aminal->Indole -NH₃, H⁺ Rearrangement_Intermediate_2->Aminal Cyclization

Caption: Mechanism of the Fischer Indole Synthesis.

Part 4: Experimental Protocol: Synthesis of 5,7-Diiodo-2,3-dimethyl-1H-indole

This protocol describes a representative Fischer indole synthesis using 2,4-diiodophenylhydrazine and butan-2-one.

Materials and Equipment
  • 2,4-Diiodophenylhydrazine

  • Butan-2-one (Methyl Ethyl Ketone)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2,4-diiodophenylhydrazine (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of hydrazine).

    • Add butan-2-one (1.2 eq) to the solution.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting hydrazone.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will precipitate the crude product.

    • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude 5,7-diiodo-2,3-dimethyl-1H-indole can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system as the eluent.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final product as a solid.

Part 5: Safety and Handling

As a substituted hydrazine, 2,4-Diiodophenylhydrazine requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions can be inferred from analogous compounds like 2,4-dinitrophenylhydrazine (DNPH). [5][6]

  • Toxicity: Hydrazine derivatives are often toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. [6]Handle in a well-ventilated fume hood.

  • Irritation: The compound may cause skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Stability: While not as shock-sensitive as its dinitro analog, many hydrazines can be unstable. Avoid grinding the solid or heating it excessively in a dry state. Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Handling: Use spark-proof tools and avoid creating dust. Wash hands thoroughly after handling.

Conclusion

2,4-Diiodophenylhydrazine is a highly functionalized synthetic intermediate whose value is intrinsically linked to the robust and versatile Fischer indole synthesis. Its di-iodo substitution pattern offers unique opportunities for the synthesis of heavily substituted indoles, which are of significant interest in pharmaceutical research and advanced materials. Understanding its properties, synthesis from readily available anilines, and the mechanistic nuances of its application allows researchers to effectively leverage this compound for the construction of complex molecular architectures.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Taber, D. F., & Straney, P. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2845–2851. Available at: [Link]

  • Gaikwad, N. D., et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1332-1337.
  • DetTX. (2023, July 27). 2,4-Dinitrophenylhydrazine Properties. Retrieved from [Link]

  • Pérez-Cruz, M. A., et al. (2016). Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. Journal of the Chilean Chemical Society, 61(3), 3081-3084. Available at: [Link]

  • Schmid, A. A., et al. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned?. Quantitative Imaging in Medicine and Surgery, 11(1), 393–405.
  • FooDB. (2010, April 8). Showing Compound 2,4-Dinitrophenylhydrazone (FDB006384). Retrieved from [Link]

  • Sdfine. (n.d.). 2,4-DINITROPHENYLHYDRAZINE GHS Safety Data Sheet. Retrieved from [Link]

  • Thaxton, C. B. (1964). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University.
  • Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research & Reviews: Journal of Chemistry, 10(3).
  • Scribd. (n.d.). Synthesis of 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). 2,4-DINITROPHENYL HYDRAZINE 98% (For Synthesis). Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dinitrophenyl)hydrazine. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • Chemos GmbH & Co.KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Gorlushko, D. A., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Russian Journal of Organic Chemistry, 44(8), 1243–1244.
  • Rollas, S. (2010). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Marmara Pharmaceutical Journal, 14, 41-46.
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Filimonov, V. D., et al. (2011). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2011(16), 2633-2637.
  • Lee, S. Y., & Park, K. H. (2022). Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media. Allergy, Asthma & Immunology Research, 14(5), 445–460.
  • Al-Mubarak, S., et al. (2025, June 12). Characterization of Hypersensitivity to Iodinated Contrast Media: Insights from a Six-Year Cohort of 26,465 Procedures. Journal of Clinical Medicine, 14(12), 3794.
  • Cheméo. (n.d.). Chemical Properties of Hydrazine, (2,4-dinitrophenyl)- (CAS 119-26-6). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (US). (2020, October). CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for 1,2-Diphenylhydrazine.
  • Doña, I., et al. (2020). Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Allergy, 1, 579672.
  • Chen, Y., et al. (2025, May 7). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

Sources

Exploratory

Hydrazine, (2,4-diiodophenyl)- chemical structure and molecular weight

An In-Depth Technical Guide to (2,4-diiodophenyl)hydrazine for Advanced Research Abstract: This technical guide provides a comprehensive overview of (2,4-diiodophenyl)hydrazine, a halogenated aromatic hydrazine. Tailored...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2,4-diiodophenyl)hydrazine for Advanced Research

Abstract: This technical guide provides a comprehensive overview of (2,4-diiodophenyl)hydrazine, a halogenated aromatic hydrazine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core chemical and physical properties, explores its potential synthetic pathways, and discusses its applications as a versatile chemical intermediate. A strong emphasis is placed on safe handling protocols, drawing from established best practices for the hydrazine class of compounds. This guide serves as a foundational resource, synthesizing theoretical knowledge with practical insights to support its use in advanced chemical synthesis and discovery.

Introduction to (2,4-diiodophenyl)hydrazine

(2,4-diiodophenyl)hydrazine belongs to the arylhydrazine class of organic compounds, which are derivatives of the inorganic parent hydrazine (H₂N-NH₂)[1]. In this molecule, one of the hydrogen atoms of the hydrazine moiety is substituted with a 2,4-diiodophenyl group. The presence of two heavy iodine atoms on the benzene ring significantly influences the molecule's steric and electronic properties, including its molecular weight, reactivity, and potential for use in cross-coupling reactions.

Substituted hydrazines are fundamental building blocks in organic chemistry, renowned for their role in synthesizing a wide array of heterocyclic compounds and as reagents in analytical chemistry[1][2]. While the dinitrophenyl and dichlorophenyl analogs of hydrazine are well-documented, (2,4-diiodophenyl)hydrazine represents a more specialized reagent. Its di-iodo substitution pattern offers unique synthetic handles for further molecular elaboration, making it a compound of interest for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical compound dictate its behavior in a reaction and the appropriate methods for its handling and storage. The properties of (2,4-diiodophenyl)hydrazine are summarized below.

Chemical Structure

The structure consists of a hydrazine group (-NHNH₂) attached to a benzene ring at position 1, with iodine atoms substituted at positions 2 and 4.

Caption: Chemical structure of (2,4-diiodophenyl)hydrazine.

Core Data Summary

The key quantitative data for (2,4-diiodophenyl)hydrazine are presented in the table below for easy reference.

PropertyValueSource
CAS Number 57279-79-5[3]
Molecular Formula C₆H₆I₂N₂[3]
Molecular Weight 359.93 g/mol [3]
SMILES Code NNC1=CC=C(I)C=C1I[3]
MDL Number MFCD28809844[3]

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for (2,4-diiodophenyl)hydrazine are not widely published, its synthesis can be logically inferred from established methods for preparing arylhydrazines. The most common and direct approach involves the diazotization of the corresponding aniline followed by reduction.

Conceptual Synthetic Pathway:

  • Diazotization: The synthesis would commence with 2,4-diiodoaniline as the starting material. This aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). This reaction converts the primary amine group into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Reduction: The resulting diazonium salt solution is then treated with a reducing agent to convert the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Workup and Purification: After the reduction is complete, the reaction mixture is typically made basic to precipitate the free hydrazine base. The crude product can then be isolated by filtration and purified, commonly through recrystallization from a suitable solvent system like ethanol/water, to yield the final, purified (2,4-diiodophenyl)hydrazine.

G A 2,4-Diiodoaniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. 0-5 °C C (2,4-diiodophenyl)hydrazine B->C 1. SnCl2, HCl 2. NaOH (workup)

Caption: Conceptual workflow for the synthesis of (2,4-diiodophenyl)hydrazine.

Applications in Research and Drug Development

Hydrazine derivatives are invaluable precursors in synthetic chemistry. The unique structural features of (2,4-diiodophenyl)hydrazine suggest several high-value applications.

  • Heterocyclic Synthesis: As a bifunctional nucleophile, hydrazine is a key component in condensation reactions with 1,3-dicarbonyl compounds, β-ketoesters, and other electrophiles to form five- and six-membered heterocycles such as pyrazoles, pyridazines, and triazoles[4]. These scaffolds are prevalent in many pharmacologically active molecules.

  • Pharmaceutical Intermediate: Hydrazides and related hydrazine-containing structures are found in numerous drugs, including treatments for tuberculosis, malaria, and depression[2][5]. The di-iodo-phenyl moiety of this compound can serve both as a core structural element and as a site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries for drug discovery screening.

  • Analytical Reagent: Analogous to the well-known 2,4-dinitrophenylhydrazine (DNPH), which is used to detect and characterize aldehydes and ketones, (2,4-diiodophenyl)hydrazine can be expected to react similarly to form highly crystalline, high-molecular-weight hydrazone derivatives[1]. These derivatives are easily isolated and characterized, and the presence of iodine could facilitate analysis by X-ray crystallography.

Safety and Handling Protocols

(2,4-diiodophenyl)hydrazine, as a member of the hydrazine family, must be handled with stringent safety precautions. Hydrazine derivatives are often toxic, and some are suspected carcinogens[6][7].

Trustworthiness through Self-Validation: Every safety protocol is linked directly to a known hazard, ensuring a logical and secure system for handling.

  • Inhalation Hazard: Hydrazines can be toxic if inhaled[6].

    • Protocol: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors[6][8].

  • Skin and Eye Contact: The compound is expected to be a skin and eye irritant and may cause severe burns[6][9].

    • Protocol: Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles[7][9].

  • Ingestion Hazard: The compound is likely harmful if swallowed[6].

    • Protocol: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[6][10].

  • Storage: Some hydrazine derivatives are air-sensitive[6].

    • Protocol: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][10].

  • Disposal: This compound may be toxic to aquatic life[6].

    • Protocol: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains[7].

Conceptual Experimental Protocol: Hydrazone Formation

This protocol outlines a representative procedure for using (2,4-diiodophenyl)hydrazine as an analytical reagent to derivatize a generic ketone (e.g., acetophenone).

Objective: To synthesize the corresponding (2,4-diiodophenyl)hydrazone derivative for characterization.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of (2,4-diiodophenyl)hydrazine in a minimal amount of ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution. The acid catalyzes the nucleophilic attack of the hydrazine on the carbonyl carbon.

  • Substrate Addition: In a separate vial, dissolve 1.0 equivalent of acetophenone in a small amount of ethanol. Add this solution dropwise to the stirring hydrazine solution at room temperature.

  • Reaction and Precipitation: A precipitate of the hydrazone product should begin to form. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion. The formation of the C=N double bond is typically efficient under these conditions.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Analysis: Dry the isolated solid under vacuum. The resulting hydrazone can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

G A Dissolve (2,4-diiodophenyl)hydrazine in Ethanol B Add Catalytic Acetic Acid A->B C Add Ketone Solution Dropwise B->C D Stir at Room Temperature (1-2 hours) C->D E Cool in Ice Bath D->E F Isolate Product via Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry and Analyze Product G->H

Caption: Experimental workflow for the synthesis of a hydrazone derivative.

Conclusion

(2,4-diiodophenyl)hydrazine is a specialized chemical reagent with significant potential for application in organic synthesis, medicinal chemistry, and analytical sciences. Its di-iodinated phenyl ring provides unique opportunities for constructing complex molecules through subsequent functionalization. While it requires handling with rigorous safety protocols due to the inherent hazards of the hydrazine class, its utility as a versatile building block makes it a valuable compound for advanced research and development endeavors. This guide provides the core knowledge base required for its proficient and safe utilization.

References

  • ECHA CHEM. Identity - Hydrazine Monohydrate. Available at: [Link]

  • NIST. Hydrazine, (2,4-dinitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (2,4-Dichlorophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

  • Loba Chemie. 2,4-DINITROPHENYL HYDRAZINE AR. Available at: [Link]

  • Wikipedia. Hydrazines. Available at: [Link]

  • PubChem. (2,4-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

  • Sadeek, G. Th., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • FooDB. Showing Compound Hydrazine (FDB013394). Available at: [Link]

  • Google Patents. A kind of preparation method of 2,4 dichloro phenyl hydrazine.
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  • Semantic Scholar. Hydrazine and Its Derivatives: Preparation, Properties, Applications. Available at: [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). Available at: [Link]

Sources

Foundational

Technical Guide: Comparative Reactivity of 2,4-Diiodophenylhydrazine vs. 2,4-Dinitrophenylhydrazine

Executive Summary This guide provides a technical analysis comparing the reactivity, mechanistic kinetics, and analytical utility of 2,4-dinitrophenylhydrazine (2,4-DNPH) and its halogenated analog, 2,4-diiodophenylhydra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity, mechanistic kinetics, and analytical utility of 2,4-dinitrophenylhydrazine (2,4-DNPH) and its halogenated analog, 2,4-diiodophenylhydrazine (2,4-DIPH) .

While 2,4-DNPH remains the industry standard for carbonyl quantitation due to the thermodynamic stability and chromogenic properties of its hydrazone products, 2,4-DIPH represents a specialized class of "heavy-atom" derivatizing agents. This guide explores the trade-offs between the nucleophilic kinetics of the hydrazine attack and the hydrolytic stability of the resulting hydrazone, providing researchers with the decision-making framework required for advanced structural elucidation (X-ray crystallography) and mass spectrometry (MS) workflows.

Part 1: Electronic & Steric Fundamentals

The divergent behaviors of these two reagents stem from the fundamental differences between the Nitro (-NO₂) and Iodo (-I) substituents on the phenyl ring.

Electronic Substituent Effects (Hammett Principles)

The reactivity of phenylhydrazines is governed by the electron density at the terminal nitrogen (


).
  • 2,4-DNPH (The Deactivated Nucleophile): The nitro group is a potent electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ).
    • Hammett Constants:

      
      , 
      
      
      
      .
    • Effect: The electron density on the hydrazine moiety is severely reduced. This makes 2,4-DNPH a weaker nucleophile than unsubstituted phenylhydrazine. However, this same effect stabilizes the resulting hydrazone by delocalizing the electron density of the

      
       bond, making the product highly resistant to hydrolysis and acidic reversal.
      
  • 2,4-DIPH (The Soft Nucleophile): Iodine is an EWG by induction (

    
    ) but is electron-donating by resonance (
    
    
    
    ), though induction typically dominates.
    • Hammett Constants:

      
      , 
      
      
      
      .
    • Effect: The iodine substituents are far less deactivating than nitro groups. Consequently, 2,4-DIPH is a stronger nucleophile than 2,4-DNPH . It attacks carbonyl centers more rapidly, particularly in sterically unhindered environments. However, the resulting hydrazone lacks the profound resonance stabilization of the dinitro analog, making it more susceptible to hydrolysis.

Steric Parameters
  • Ortho-Effect: Both reagents possess a substituent at the 2-position (ortho).

    • The Nitro group is relatively planar and can align with the aromatic ring to maximize resonance.

    • The Iodine atom is massive (Van der Waals radius

      
       pm). This creates significant steric strain, often forcing the hydrazine moiety out of planarity with the phenyl ring. This "twist" can hinder the attack on bulky ketones (e.g., di-tert-butyl ketone) but aids in crystallographic packing by locking conformation.
      
Comparative Data Table
Feature2,4-Dinitrophenylhydrazine (DNPH)2,4-Diiodophenylhydrazine (DIPH)
Nucleophilicity Low (Strongly Deactivated)Moderate (Weakly Deactivated)
Leaving Group Ability High (Stabilized Anion)Moderate
Hydrazone Stability High (Resonance Stabilized)Moderate (Susceptible to acid hydrolysis)
Product Color Yellow/Orange/Red (Visible Abs)Pale Yellow/White (UV Abs)
Primary Utility UV-Vis Quantitation, HPLCX-ray Phasing, Mass Spec (Mass Defect)
Melting Point High (~198°C dec)Variable (typically lower than DNPH)

Part 2: Mechanistic Pathways & Decision Logic

The formation of hydrazones is an acid-catalyzed equilibrium. The choice of reagent dictates the position of this equilibrium.

Reaction Mechanism

The reaction proceeds via nucleophilic attack followed by dehydration.[1][2][3]

ReactionMechanism Substrate Carbonyl Substrate (R-C=O-R') Activated Activated Carbonyl (R-C=OH+-R') Substrate->Activated Protonation Acid Acid Catalyst (H+) Acid->Activated Intermediate Carbinolamine Intermediate Activated->Intermediate + Nucleophile Nucleophile Hydrazine Reagent (Ar-NH-NH2) Nucleophile->Intermediate Dehydration Acid-Assisted Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Step (pH Dependent) Product Hydrazone (Ar-NH-N=C-R) Dehydration->Product Irreversible* DNPH_Note DNPH: Slow Attack, High Product Stability Product->DNPH_Note DIPH_Note DIPH: Fast Attack, Heavy Atom Tag Product->DIPH_Note

Caption: Acid-catalyzed hydrazone formation. The rate-limiting step shifts from nucleophilic attack (at low pH) to dehydration (at neutral pH).

Selection Logic

Use the following logic to select the appropriate reagent:

  • Scenario A: Quantitative analysis of aldehydes in bio-fluids.

    • Choice:2,4-DNPH .[3][4][5][6]

    • Reasoning: The high extinction coefficient (

      
      ) in the visible range allows for sensitive UV-Vis detection. The product precipitates quantitatively.
      
  • Scenario B: Structural determination of a novel metabolite via X-ray Crystallography.

    • Choice:2,4-DIPH .[4][5][6]

    • Reasoning: The two iodine atoms provide "heavy atom" centers. This allows for the determination of phases in the diffraction pattern (SAD/MAD phasing) without requiring selenomethionine substitution.

  • Scenario C: Mass Spectrometry of small molecules in complex matrices.

    • Choice:2,4-DIPH .[4][5][6]

    • Reasoning: Iodine has a significant "mass defect" (I = 126.9045 Da). This shifts the analyte peak away from the nominal mass of common organic background noise (C/H/N/O rich), improving signal-to-noise ratio (SNR).

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,4-Diiodophenylhydrazine

Note: Unlike DNPH, DIPH is rarely available as a shelf-stable reagent and is best synthesized fresh to avoid oxidation.

Reagents:

  • 2,4-Diiodoaniline (10 mmol)

  • Sodium Nitrite (

    
    )
    
  • Stannous Chloride (

    
    )
    
  • Concentrated HCl

Workflow:

  • Diazotization: Dissolve 2,4-diiodoaniline (3.45 g, 10 mmol) in concentrated HCl (10 mL) and cool to 0°C in an ice-salt bath.

  • Add a solution of

    
     (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining temperature 
    
    
    
    . Stir for 30 mins to form the diazonium salt.
  • Reduction: Prepare a solution of

    
     (5.0 g, 22 mmol) in concentrated HCl (10 mL), cooled to 0°C.
    
  • Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. A precipitate will form immediately.[1]

  • Isolation: Allow to stand at 4°C for 2 hours. Filter the hydrazine hydrochloride salt.

  • Neutralization: Suspend the salt in cold water and treat with 10% NaOH until basic (pH 9-10) to liberate the free base. Extract immediately with diethyl ether, dry over

    
    , and evaporate to yield the off-white solid 2,4-DIPH.
    
Protocol B: Derivatization of Carbonyls (General Method)

Reagent Preparation (Brady's Analog):

  • DNPH Solution: Dissolve 1g 2,4-DNPH in 5 mL conc.

    
    , then slowly add to 7 mL water and 25 mL ethanol.
    
  • DIPH Solution: Dissolve 1g 2,4-DIPH in 10 mL Ethanol. Note: Use lower acid concentration (0.5 mL conc. HCl) to prevent hydrolysis of the less stable DIPH hydrazone.

Reaction Steps:

  • Dissolve 0.5 mmol of the ketone/aldehyde in 2 mL ethanol.

  • Add 2 mL of the Hydrazine Reagent.

  • Critical Step:

    • For DNPH : If no precipitate forms immediately, heat gently (60°C) for 15 mins.

    • For DIPH : Stir at room temperature for 30 mins. Avoid excessive heating as iodine-carbon bonds can be labile and the hydrazone is prone to hydrolysis.

  • Crystallization: Cool to 0°C. Filter the precipitate.

  • Purification: Recrystallize from ethanol/water.

Part 4: Safety & Handling (The "Self-Validating" Safety Check)

Hydrazines are notoriously toxic and potentially unstable.

  • Explosion Hazard:

    • DNPH: Dry 2,4-DNPH is shock-sensitive and a friction explosive. It must be stored wet (usually with ~30% water).

    • DIPH: While heavier and less explosive than the nitro-analog due to better oxygen balance, it should still be treated as potentially explosive. Do not grind dry solids in a mortar.

  • Toxicity: Both are suspected mutagens/carcinogens. Double-glove (Nitrile) and work exclusively in a fume hood.

  • Disposal: Quench excess hydrazine with dilute bleach (sodium hypochlorite) or acetone (to form the hydrazone) before disposal. Do not dispose of unquenched hydrazine in halogenated waste streams.

References

  • Chemistry LibreTexts. (2023). Addition-Elimination Reactions: The reaction with 2,4-dinitrophenylhydrazine.[2][3] Retrieved from [Link]

  • Golovanov, A. A., et al. (2015). Crystal structure of (E)-1-(2,4-dinitrophenyl)-2-[(E)-5-phenyl-1-(p-tolyl)pent-2-en-4-yn-1-ylidene]hydrazine. Acta Crystallographica Section E. Retrieved from [Link]

  • Lattova, E., & Perreault, H. (2003). Labelling saccharides with phenylhydrazine for electrospray and matrix-assisted laser desorption-ionization mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (2025).[4] 2,4-Dinitrophenylhydrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Solubility of (2,4-diiodophenyl)hydrazine in organic solvents

Technical Whitepaper: Solubility Profile and Solvent Selection for (2,4-Diiodophenyl)hydrazine Executive Summary (2,4-Diiodophenyl)hydrazine is a specialized hydrazine derivative utilized primarily as a derivatization ag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Solvent Selection for (2,4-Diiodophenyl)hydrazine

Executive Summary

(2,4-Diiodophenyl)hydrazine is a specialized hydrazine derivative utilized primarily as a derivatization agent for carbonyl compounds and a building block in the synthesis of nitrogen-containing heterocycles (e.g., indoles, pyrazoles).[1] Unlike its nitro-substituted analog (2,4-DNPH), the di-iodo variant introduces significant lipophilicity and halogen-bonding capabilities due to the large iodine atoms.[1]

This guide addresses the critical lack of standardized solubility data for this compound. It provides a mechanistic understanding of its dissolution behavior, predictive solvent compatibility, and validated protocols for experimental determination.[1] Researchers should approach this compound with the understanding that its solubility is governed by the competition between the polar hydrazine motif and the hydrophobic, heavy halogenated aromatic ring.[1]

Physicochemical Profile & Structural Analysis

To predict solubility, we must first analyze the molecular architecture.[1]

  • Lipophilicity (LogP): ~2.35 (Predicted).[1] The two iodine atoms significantly increase the partition coefficient compared to phenylhydrazine, making the molecule poorly soluble in water but highly soluble in medium-polarity organics.[1]

  • Electronic Effects: Iodine is electron-withdrawing by induction but electron-donating by resonance.[1] However, its sheer size (atomic radius ~140 pm) creates steric bulk that disrupts tight crystal packing, potentially aiding solubility in organic solvents compared to more symmetric analogs.[1]

  • Halogen Bonding: The iodine atoms can act as Lewis acids (sigma-hole interactions), making the compound particularly soluble in solvents with Lewis basicity (e.g., DMSO, Pyridine, THF).[1]

Table 1: Physicochemical Properties
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 359.93 g/mol High MW suggests slower dissolution rates; requires agitation.[1]
Melting Point 102–106 °CModerate MP indicates stable crystal lattice; heat may be required for saturation.
Polar Surface Area ~38 ŲDominated by the hydrazine group (-NH-NH₂).[1]
H-Bond Donors 2Capable of H-bonding with alcohols and amides.[1]
Specific Gravity >1.9 g/cm³High density; will sink rapidly in most organic solvents.

Solubility Profile: Predicted & Observed

Based on Structure-Activity Relationships (SAR) and behavior of analogous halogenated phenylhydrazines, the following solubility profile is established.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High Recommended for Stock Solutions. Forms strong dipole-dipole interactions.[1] Caution: DMSO promotes skin absorption of hydrazines.[1]
Alcohols Methanol, Ethanol, Isopropanol Moderate (Heat Dependent) Recommended for Recrystallization. Solubility increases significantly near boiling point.[1] Cold solubility is low, allowing for high-yield crystallization.[1]
Ethers THF, Dioxane, MTBE Good Useful for reaction media.[1] THF coordinates well with the hydrazine protons.[1]
Chlorinated DCM, Chloroform Moderate Good for extraction, but density differences can complicate phase separation.[1]
Non-Polar Hexane, Heptane, Toluene Poor (Anti-Solvent) Used to precipitate the compound from reaction mixtures.[1]
Aqueous Acid HCl (aq), H₂SO₄ (aq) Soluble (Chemically Modified) Dissolves by protonation to form the hydrazine hydrochloride salt.

Critical Insight: Do not store (2,4-diiodophenyl)hydrazine in acetone or MEK (Methyl Ethyl Ketone).[1] It will react to form a hydrazone, consuming your starting material.[1]

Experimental Protocols

Since batch-to-batch purity affects saturation limits, researchers must validate solubility empirically.[1] Below are two self-validating protocols.

Protocol A: The "Visual Saturation" Method (Rapid Screen)

Best for: Determining approximate solubility for synthesis.

  • Preparation: Weigh 50 mg of (2,4-diiodophenyl)hydrazine into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If dissolved < 0.5 mL (10 vol): High Solubility (>100 mg/mL) .[1]

    • If dissolved 0.5 – 2.0 mL: Moderate Solubility (25–100 mg/mL) .[1]

    • If undissolved > 2.0 mL: Low Solubility (<25 mg/mL) .[1]

  • Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Determination (Quantitative)

Best for: Analytical standards and formulation.

  • Saturation: Add excess solid (~200 mg) to 2 mL of solvent.

  • Equilibration: Stir at 25°C for 4 hours (protect from light to prevent iodine radical formation).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-weighed).

  • Evaporation: Evaporate a known volume of filtrate (e.g., 1 mL) in a tared vessel under nitrogen stream.

  • Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

Workflow Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended experimental outcome.

SolventSelection Start Start: Select Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Recrystallization Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis PolarityCheck Reagent Polarity? Reaction->PolarityCheck Recryst Recrystallization Strategy Purification->Recryst NMR NMR: DMSO-d6 or CDCl3 Analysis->NMR HPLC HPLC: Acetonitrile/Water (Dissolve sample in ACN) Analysis->HPLC UseTHF Use THF or Dioxane (Good solubility, inert) PolarityCheck->UseTHF Non-polar reactants UseEthanol Use Ethanol/Methanol (If protic solvent allowed) PolarityCheck->UseEthanol Polar reactants SingleSolvent Single Solvent: Hot Ethanol Recryst->SingleSolvent Standard MixedSolvent Mixed Solvent Pair: Dissolve in DCM -> Add Hexane Recryst->MixedSolvent If oiling out occurs

Figure 2: Recrystallization Protocol (Mixed Solvent)

Caption: Step-by-step workflow for purifying (2,4-diiodophenyl)hydrazine using the solvent/anti-solvent method.

Recrystallization Step1 1. Dissolution Step2 2. Nucleation Step1->Step2 Step1_Detail Dissolve crude in min. vol. of warm DCM or THF Step1->Step1_Detail Step3 3. Crystallization Step2->Step3 Step2_Detail Add Hexane dropwise until persistent turbidity Step2->Step2_Detail Step4 4. Isolation Step3->Step4 Step3_Detail Cool slowly to RT, then 4°C. Avoid shock cooling. Step3->Step3_Detail Step4_Detail Filter & wash with cold Hexane Step4->Step4_Detail

Stability & Safety Considerations

  • Oxidation Sensitivity: Hydrazines are prone to air oxidation, turning from off-white to dark brown.[1]

    • Mitigation: Perform solubility tests using degassed solvents.[1] Store solutions under Argon or Nitrogen.[1]

  • Light Sensitivity: The C-I bond is labile to UV light.

    • Mitigation: Wrap all glassware in aluminum foil during dissolution and storage.[1]

  • Toxicity: Like all hydrazines, this compound is a potential sensitizer and suspected carcinogen.[1]

    • PPE:[2] Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.[1]

References

  • Chattaway, F. D., & Irving, H. (1931).[1] The Action of Halogens upon Phenylhydrazine and its Derivatives.[1] Journal of the Chemical Society (Resumed), 1740–1746.[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Iodophenylhydrazine (Analogous Data).[1]

  • BenchChem. (2025).[1][3][4] Technical Guide: Solubility of Halogenated Phenylhydrazines.

  • PubChem. (2024).[1] Compound Summary: (2,4-Diiodophenyl)hydrazine (CID 12352100).[1][1]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 2,4-Diiodophenylhydrazine

The following is an in-depth technical guide and whitepaper for 2,4-Diiodophenylhydrazine , structured for researchers and drug development professionals. CAS Registry Number: 57279-79-5 Formula: Molecular Weight: 359.93...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper for 2,4-Diiodophenylhydrazine , structured for researchers and drug development professionals.

CAS Registry Number: 57279-79-5 Formula:


Molecular Weight:  359.93  g/mol [1]

Part 1: Executive Technical Summary

2,4-Diiodophenylhydrazine is a halogenated hydrazine derivative primarily utilized as a metabolic probe, a crystallographic derivatizing agent, and a building block in the synthesis of indole-based therapeutics and energetic materials. Unlike its ubiquitous analog 2,4-dinitrophenylhydrazine (2,4-DNPH), the diiodo- variant introduces significant steric bulk and heavy-atom effects (iodine), altering its solubility profile and metabolic stability.[1]

Critical Safety Directive: This compound possesses the dual hazard profile of hydrazine cytotoxicity (alkylation of DNA/proteins) and aryl halide reactivity (photosensitivity and radical generation). It must be handled as a suspected carcinogen and a potent skin sensitizer .[1][2] Strict exclusion of light and air is required to prevent oxidative degradation into toxic diazenes and iodine radicals.[1]

Part 2: Hazard Identification & Mechanism (The "Why")[1]

GHS Classification (Derived & Analog-Validated)

Based on structural activity relationships (SAR) with phenylhydrazine and 4-iodophenylhydrazine.[1]

Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1]Hydrazines inhibit pyridoxal phosphate-dependent enzymes (e.g., GABA transaminase), leading to CNS excitation and seizures.[1]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[1]Nucleophilic hydrazine moiety reacts with skin proteins (haptens), triggering T-cell mediated hypersensitivity.[1]
Carcinogenicity Category 2H351: Suspected of causing cancer.[1]Metabolic activation (N-oxidation) generates free radicals that can alkylate DNA.[1]
STOT - Repeated Category 2H373: May cause damage to organs (Blood, Liver).[1][3]Induces oxidative hemolysis (Heinz body anemia) and methemoglobinemia.[1]
Aquatic Toxicity Category 1H400: Very toxic to aquatic life.[1]Iodine residues bioaccumulate; hydrazines are toxic to aquatic invertebrates.[1]
Chemical Instability & Reactivity[1]
  • Photolytic Cleavage: The C–I bond is weaker (~57 kcal/mol) than C–Br or C–Cl.[1] Exposure to UV/visible light can homolytically cleave the iodine, generating aryl radicals and free iodine (

    
    ), which is corrosive.
    
  • Auto-oxidation: Like all aryl hydrazines, this compound oxidizes in air to form the corresponding azo/diazene species, which are often explosive and more toxic than the parent hydrazine.

Part 3: Safe Handling & Experimental Protocols (The "How")

Storage & Stability System
  • Temperature: Store at 2–8°C .

  • Atmosphere: Argon or Nitrogen blanket is mandatory .[1]

  • Container: Amber glass vial with a Teflon-lined cap.

  • Shelf-Life: <6 months if opened; susceptible to deiodination and darkening (oxidation).[1]

Solubilization Protocol

The iodine atoms significantly reduce water solubility compared to phenylhydrazine.[1]

  • Preferred Solvents: DMSO, DMF, Anhydrous Methanol.

  • Avoid: Chlorinated solvents (potential for radical halogen exchange under light) and Ketones (forms hydrazones immediately).[1]

Synthesis & Handling Workflow

Use this protocol for the synthesis or derivatization reactions involving 2,4-diiodophenylhydrazine.

Safety Check: Ensure all glassware is base-washed and free of transition metals (Fe, Cu), which catalyze hydrazine decomposition.[1]

SafeHandlingWorkflow Start Start: Reagent Retrieval PPE 1. PPE Verification: Nitrile Gloves (Double), Lab Coat, Face Shield, Respirator (P100) Start->PPE Env 2. Environment Setup: Fume Hood (Sash <18 inches) Amber Glassware Only Inert Gas Line (Ar/N2) PPE->Env Weigh 3. Weighing Protocol: Anti-static gun usage Weigh inside hood (Draft shield) Close vial immediately under Argon Env->Weigh Critical Control Point Dissolve 4. Solubilization: Add solvent (DMSO/MeOH) Avoid sonication (Heat generation) Vortex gently in dark Weigh->Dissolve React 5. Reaction: Maintain inert atmosphere Monitor for I2 release (Purple color) Dissolve->React Waste 6. Disposal: Quench with dilute Bleach (Hypochlorite) Segregate as Halogenated Organic Waste React->Waste Post-Experiment

Figure 1: Safe Handling Workflow ensuring operator isolation from cytotoxic dust and prevention of oxidative degradation.

Part 4: Emergency Response & Toxicology

Exposure Response Logic

Immediate action is required due to the rapid skin absorption of hydrazines.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin 1. Drench 15 mins 2. Discard Clothing 3. PEG 400 Wash (if avail) Skin->ActionSkin ActionInhal 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for Edema Inhal->ActionInhal ActionIngest 1. Do NOT Induce Vomiting 2. Activated Charcoal 3. Treat Methemoglobinemia Ingest->ActionIngest Medical Urgent Medical Care: Monitor MetHb levels Liver Function Tests ActionSkin->Medical ActionInhal->Medical ActionIngest->Medical

Figure 2: Emergency decision tree emphasizing rapid decontamination and methemoglobinemia management.[1]

Decontamination of Spills
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear full-face respirator and double nitrile gloves.[1]

  • Neutralization: Do not simply wipe up.[1] Apply a 10% Calcium Hypochlorite solution or commercially available hydrazine neutralizer to the spill. This oxidizes the hydrazine to nitrogen gas and the corresponding halide.

  • Cleanup: Absorb with vermiculite (non-combustible).[1] Do not use paper towels (fire risk with oxidizers).[1]

Part 5: Scientific Data & Properties[1][4]

PropertyValueNote/Condition
Physical State Solid (Crystalline Powder)Color ranges from off-white to beige/brown (darkens on oxidation).[1]
Melting Point >100°C (Predicted)Experimental data unavailable.[1] Analog 4-iodophenylhydrazine melts at 102-106°C [1].[1][4][5]
Solubility (Water) NegligibleHydrophobic due to di-iodo substitution.[1]
Solubility (Organic) DMSO, DMF, MethanolSoluble.[1]
pKa ~5.0 - 5.5 (Hydrazine N)Less basic than phenylhydrazine due to electron-withdrawing iodine (inductive effect).[1]
Decomposition Emits NOx, HI, I2Thermal decomposition releases toxic hydrogen iodide and iodine vapor.

Part 6: References

  • National Institute of Standards and Technology (NIST). (2025).[1] 2,4-Dinitrophenylhydrazine Properties. NIST Chemistry WebBook.[1][6] Retrieved February 24, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Phenylhydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved February 24, 2026, from [Link]

Disclaimer: This guide is for research purposes only. It does not replace the official SDS provided by your specific chemical supplier.[1] Always consult the supplier-issued SDS before handling.

Sources

Exploratory

Technical Whitepaper: Advanced Synthesis of 2,4-Diiodophenylhydrazine

Executive Summary The 2,4-diiodophenylhydrazine scaffold is a critical intermediate in the synthesis of complex heterocycles, particularly indoles via the Fischer Indole Synthesis and pyrazoles used in agrochemical and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diiodophenylhydrazine scaffold is a critical intermediate in the synthesis of complex heterocycles, particularly indoles via the Fischer Indole Synthesis and pyrazoles used in agrochemical and pharmaceutical applications. The presence of two iodine atoms at the ortho and para positions provides unique "handles" for subsequent late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diversity in drug discovery libraries.

This technical guide delineates the most robust, scalable, and chemically integral pathway for synthesizing 2,4-diiodophenylhydrazine. While modern transition-metal-catalyzed routes exist, this guide prioritizes the Diazotization-Reduction pathway due to its superior chemoselectivity in the presence of reactive carbon-iodine bonds.

Retrosynthetic Analysis & Pathway Selection

When designing a synthesis for 2,4-diiodophenylhydrazine , researchers must navigate the instability of the hydrazine moiety and the reactivity of the iodine substituents.

Pathway A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
  • Mechanism: Coupling of 1,2,4-triiodobenzene with a hydrazine surrogate (e.g., benzophenone hydrazone).

  • Critical Flaw: Chemoselectivity. Palladium catalysts often undergo oxidative addition into aryl iodides. With three available iodine sites (or two if starting from a diiodo-precursor), controlling the regioselectivity to exclusively aminate the C-1 position without dehalogenating or coupling at C-2/C-4 is synthetically arduous and requires expensive, bulky ligands.

Pathway B: Nucleophilic Aromatic Substitution ( )
  • Mechanism: Reaction of hydrazine hydrate with 1-fluoro-2,4-diiodobenzene.

  • Critical Flaw: Electronic activation. Iodine atoms are weakly deactivating. Without strong electron-withdrawing groups (like

    
    ) at the ortho or para positions, the 
    
    
    
    reaction is sluggish and often requires forcing conditions that degrade the hydrazine.
Pathway C: Diazotization-Reduction (Selected Protocol)
  • Mechanism: Conversion of 2,4-diiodoaniline to its diazonium salt, followed by reduction using Stannous Chloride (

    
    ).[1]
    
  • Justification: This route uses the amino group of the aniline precursor to direct the chemistry.[2] The reaction conditions (acidic, low temperature) preserve the delicate C-I bonds, ensuring the halogen pattern remains intact.

The Core Protocol: Diazotization-Reduction[1]

This protocol describes the conversion of 2,4-diiodoaniline to 2,4-diiodophenylhydrazine hydrochloride . The hydrochloride salt form is targeted because the free hydrazine base is prone to rapid oxidation and decomposition in air.

Reaction Scheme & Mechanism

The synthesis proceeds through the generation of a nitrosonium ion (


), formation of the diazonium salt, and subsequent reduction.

ReactionMechanism Aniline 2,4-Diiodoaniline Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium Diazotization < 5°C Nitrite NaNO2 / HCl (Nitrosonium Ion) Nitrite->Diazonium Product 2,4-Diiodophenylhydrazine Hydrochloride Diazonium->Product Reductive Cleavage SnCl2 SnCl2 / HCl (Reduction) SnCl2->Product

Figure 1: Mechanistic flow from aniline precursor to hydrazine salt.

Reagents and Equipment
  • Precursor: 2,4-Diiodoaniline (High purity >98%).

  • Solvent/Acid: Concentrated Hydrochloric Acid (12M HCl).

  • Diazotization Agent: Sodium Nitrite (

    
    ), 2.5 M aqueous solution.
    
  • Reducing Agent: Stannous Chloride Dihydrate (

    
    ).
    
  • Monitoring: Starch-Iodide paper.

Step-by-Step Methodology
Step 1: Formation of the Diazonium Salt[3]
  • Slurry Preparation: In a 3-neck round-bottom flask equipped with an overhead mechanical stirrer and internal thermometer, suspend 2,4-diiodoaniline (10 mmol) in conc. HCl (20 mL) .

    • Note: The aniline may not fully dissolve initially. The hydrochloride salt of the aniline will form.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

    • Critical Control Point: Temperatures above 5°C risk the hydrolysis of the diazonium salt to the corresponding phenol (2,4-diiodophenol).

  • Diazotization: Dropwise add the

    
     solution (1.1 equiv)  via an addition funnel. Maintain the temperature strictly below 5°C.
    
    • Observation: The slurry should thin out as the soluble diazonium salt forms.

  • Validation (Self-Correcting Step): After addition, stir for 15 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Result: An immediate blue/black color confirms excess nitrous acid (required). If no color change occurs, add small aliquots of

      
       until the test is positive.
      
Step 2: Stannous Chloride Reduction[1][4]
  • Preparation of Reductant: In a separate vessel, dissolve

    
     (2.5 equiv)  in conc. HCl (10 mL) . Cool this solution to 0°C.
    
  • Addition: Transfer the cold stannous chloride solution into the diazonium mixture efficiently, maintaining vigorous stirring.

    • Thermodynamics: This reduction is exothermic. Expect a temperature spike; do not allow it to exceed 10–15°C during addition.

  • Crystallization: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. A thick, creamy-white to pale yellow precipitate of the hydrazine hydrochloride double salt (often with tin salts) will form.

Step 3: Isolation and Purification[2]
  • Filtration: Filter the solid under vacuum.

  • De-tinning (Crucial): The crude solid often contains tin complexes. Suspend the solid in cold water. If the free base is desired (not recommended for storage), treat with 10% NaOH. For the stable salt:

    • Recrystallize the crude solid from hot ethanol/HCl (10:1).

    • Cool to crystallize the pure 2,4-diiodophenylhydrazine hydrochloride .[3]

  • Drying: Dry in a vacuum desiccator over

    
    . Avoid heat drying, as hydrazines are thermally sensitive.
    

Operational Workflow Diagram

Workflow Start Start: 2,4-Diiodoaniline Acidify Suspend in Conc. HCl Cool to 0°C Start->Acidify Diazotize Add NaNO2 (aq) Maintain T < 5°C Acidify->Diazotize Check Starch-Iodide Test (Must be Blue) Diazotize->Check Check->Diazotize Negative (Add more NaNO2) Reduce Add SnCl2 / HCl solution (Exothermic) Check->Reduce Positive Precipitate Precipitate Hydrazine-HCl Salt Reduce->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize (EtOH/HCl) Filter->Purify End Product: 2,4-Diiodophenylhydrazine HCl Purify->End

Figure 2: Operational workflow for the batch synthesis.

Characterization & Data Analysis

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected ObservationMechanistic Insight
1H NMR (DMSO-d6) Appearance of broad singlet at

8–10 ppm (NH-NH2). Shift of aromatic protons relative to aniline.
Confirms formation of hydrazine moiety.[5][6][7]
Melting Point Sharp melting point (typically >150°C for HCl salts, decomp).Indicates purity.[8] Broad range suggests tin contamination.
Mass Spectrometry Molecular ion

matching 2,4-diiodophenylhydrazine.[9]
Confirms no deiodination occurred during reduction.
Appearance White to off-white needles (turns yellow/brown on oxidation).Dark color indicates oxidation to azo/hydrazo species.

Safety & Handling (Critical)

Phenylhydrazines are potent toxins. Strict adherence to safety protocols is mandatory.[10]

  • Toxicity: Phenylhydrazine derivatives are hemolytic agents (destroy red blood cells) and potential carcinogens.[10] They are skin sensitizers.[11][12]

    • Protocol: Double-glove (Nitrile) and work exclusively in a fume hood.

  • Instability: The free base can decompose violently if heated or exposed to oxidizing agents.

    • Storage: Always store as the Hydrochloride Salt . Store in amber vials under inert gas (Argon/Nitrogen) at 4°C.

  • Waste Disposal: All filtrates containing tin and hydrazine residues must be segregated into "Heavy Metal/Toxic" waste streams. Do not mix with oxidizing waste (e.g., nitric acid) to prevent formation of explosive azides or vigorous evolution of nitrogen gas.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanistic grounding for electrophilic aromatic substitution and diazonium stability).
  • Lazny, R. et al. "Stannous Chloride Reduction of Diazonium Salts." Synlett, 2011.[13]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Phenylhydrazine Hydrochloride." PubChem, 2024. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guideline for Phenylhydrazine." [Link]

Sources

Foundational

The Influence of Diiodo-Substitution on the Electronic Landscape of Phenylhydrazine Derivatives: A Technical Guide for Researchers

Introduction: Phenylhydrazine and the Strategic Role of Halogenation Phenylhydrazine, first reported by Hermann Emil Fischer in 1875, is a cornerstone molecule in organic synthesis, famously used in the Fischer indole sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Phenylhydrazine and the Strategic Role of Halogenation

Phenylhydrazine, first reported by Hermann Emil Fischer in 1875, is a cornerstone molecule in organic synthesis, famously used in the Fischer indole synthesis for creating intermediates for dyes and pharmaceuticals[1]. Its derivatives are a subject of intense research in medicinal chemistry and materials science due to their broad spectrum of biological activities and tunable electronic properties[2][3]. The strategic modification of the phenyl ring is a key approach to modulating these properties. Halogenation, in particular, offers a powerful tool to alter the electronic landscape of the phenylhydrazine scaffold. The introduction of iodine, a large and polarizable halogen, is expected to induce significant changes in electron density distribution, molecular orbital energies, and reactivity. This technical guide provides an in-depth exploration of the electronic properties of diiodo-substituted phenylhydrazine derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.

This guide will delve into the synthesis, experimental characterization, and computational analysis of these compounds, providing both theoretical understanding and practical protocols. We will explore how the position and number of iodine substituents influence the electronic behavior and discuss the potential implications for various applications.

I. Synthesis of Diiodo-Substituted Phenylhydrazine Derivatives

The synthesis of diiodo-substituted phenylhydrazine derivatives can be achieved through several established methods for halogenation of aromatic rings, followed by diazotization and reduction of the corresponding aniline. A general and reliable approach involves the direct iodination of a suitable aniline precursor.

Proposed Synthetic Workflow

The following diagram outlines a typical synthetic route to a diiodo-phenylhydrazine derivative, starting from a diiodo-aniline.

Synthesis_Workflow Diiodoaniline Diiodo-aniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Diiodoaniline->Diazotization Step 1 Diazonium Diiodo-phenyldiazonium Salt Diazotization->Diazonium Reduction Reduction (Na2SO3 or SnCl2) Diazonium->Reduction Step 2 Product Diiodo-phenylhydrazine Reduction->Product

Caption: Proposed synthetic workflow for diiodo-phenylhydrazine.

Detailed Experimental Protocol: Synthesis of 2,4-Diiodophenylhydrazine

This protocol is a representative example and may require optimization based on the specific diiodo-aniline isomer used.

Materials:

  • 2,4-Diiodoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃) or Tin(II) chloride (SnCl₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Distilled water

  • Ice

Step-by-Step Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4-diiodoaniline in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Reduction:

    • In a separate beaker, prepare a solution of the reducing agent. If using sodium sulfite, dissolve it in water and cool to 0 °C. If using tin(II) chloride, dissolve it in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.

    • After the addition, continue stirring for 1-2 hours, allowing the reaction mixture to slowly warm to room temperature.

  • Isolation and Purification:

    • Basify the reaction mixture by the slow addition of a concentrated NaOH solution until a pH of 9-10 is reached. This will precipitate the crude phenylhydrazine derivative.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude diiodo-phenylhydrazine.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

II. Experimental Characterization of Electronic Properties

The introduction of two iodine atoms onto the phenyl ring significantly alters the electronic properties of phenylhydrazine. These changes can be experimentally probed using various spectroscopic and electrochemical techniques.

A. UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are sensitive to the electronic environment of the chromophore.

Expected Observations:

Compared to unsubstituted phenylhydrazine, which exhibits absorption maxima around 241 nm and 283 nm[4], diiodo-substituted derivatives are expected to show a bathochromic shift (red shift) in their λmax values. This is due to the following factors:

  • Extended Conjugation: The lone pairs of electrons on the iodine atoms can participate in resonance with the aromatic π-system, extending the conjugation and lowering the energy of the π → π* transitions.

  • Heavy Atom Effect: The presence of the heavy iodine atoms can also influence the electronic transitions.

Experimental Protocol: UV-Visible Spectroscopy

  • Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the diiodo-phenylhydrazine derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a range of 200-400 nm using a double-beam UV-Visible spectrophotometer, with the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

B. Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of a molecule, providing information about oxidation and reduction potentials.

Expected Observations:

The electrochemical behavior of phenylhydrazine involves an irreversible oxidation peak[1][5]. The introduction of electron-withdrawing iodine atoms is expected to make the oxidation of the hydrazine moiety more difficult, resulting in a positive shift of the anodic peak potential compared to the parent phenylhydrazine. The magnitude of this shift will depend on the position of the iodine atoms.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile or dimethylformamide).

  • Analyte Solution: Dissolve the diiodo-phenylhydrazine derivative in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range at a specific scan rate (e.g., 100 mV/s).

CV_Workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement Prep_Electrolyte Prepare Supporting Electrolyte Solution Prep_Analyte Dissolve Diiodo-phenylhydrazine in Electrolyte Prep_Electrolyte->Prep_Analyte Setup_Cell Assemble Three-Electrode Cell Prep_Analyte->Setup_Cell Deoxygenate Deoxygenate Solution (Ar or N2 purge) Setup_Cell->Deoxygenate Run_CV Record Cyclic Voltammogram Deoxygenate->Run_CV FMO_Diagram LUMO_ph LUMO HOMO_ph HOMO LUMO_ph->HOMO_ph Large Gap LUMO_diiodo LUMO HOMO_diiodo HOMO LUMO_diiodo->HOMO_diiodo Smaller Gap Energy Energy

Caption: Expected effect of diiodo-substitution on FMO energies.

B. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (nucleophilic), while the blue regions indicate areas of low electron density (electrophilic). In diiodo-substituted phenylhydrazines, the nitrogen atoms of the hydrazine group and the iodine atoms are expected to be regions of high electron density.

Computational Protocol: DFT Calculations
  • Structure Building: Construct the 3D structure of the diiodo-phenylhydrazine derivative using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials like LANL2DZ for iodine).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: From the optimized structure, calculate the FMO energies, generate the MEP map, and predict the NMR chemical shifts and UV-Vis absorption spectrum (using Time-Dependent DFT, TD-DFT).

IV. Applications in Drug Development and Materials Science

The tailored electronic properties of diiodo-substituted phenylhydrazine derivatives make them attractive candidates for various applications:

  • Medicinal Chemistry: The introduction of iodine can enhance the lipophilicity of a drug molecule, potentially improving its membrane permeability and pharmacokinetic profile. Furthermore, the altered electronic properties can influence the binding affinity to biological targets. Hydrazide and hydrazone derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6] Diiodo-substitution offers a route to fine-tune these activities.

  • Organic Electronics: The ability to tune the HOMO-LUMO gap through substitution makes these compounds interesting for applications in organic electronics, such as in the design of new organic semiconductors or dye-sensitized solar cells.

  • Chemical Sensors: The redox activity of the hydrazine moiety, modulated by the diiodo-substituents, could be exploited in the development of electrochemical sensors for the detection of various analytes.

V. Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the electronic properties of diiodo-substituted phenylhydrazine derivatives. By combining synthetic strategies, experimental characterization, and computational modeling, researchers can gain a deep understanding of how diiodo-substitution impacts the electronic landscape of these versatile molecules. The ability to rationally tune their electronic properties opens up exciting avenues for the design of new pharmaceuticals, functional materials, and chemical sensors.

Future research in this area could focus on:

  • Synthesizing a wider range of diiodo-isomers to systematically study the positional effects of iodine on the electronic properties.

  • Investigating the reactivity of these derivatives in various organic reactions.

  • Exploring their potential as ligands in coordination chemistry.

  • Conducting detailed biological evaluations to identify promising drug candidates.

The continued exploration of these fascinating molecules holds great promise for advancing various fields of chemical science.

References

  • Fischer, H. E. (1875). Ueber aromatische Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Electrochemical Oxidation of Phenyl Hydrazine. [Link]

  • Jiang, Z., Wang, L., Yu, M., & Wu, Q. (2024). Ultraviolet-visible absorption spectrogram of phenylhydrazine and saccharides derivatives. TrAC Trends in Analytical Chemistry. [Link]

  • May, J. W., & Halpern, J. (1961). Kinetics of the oxidation of hydrazobenzene by iodine and triiodide. Canadian Journal of Chemistry, 39(6), 1377–1385. [Link]

  • MDPI. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6263. [Link]

  • Gesto, D. S., da Silva, A. C., & de Fátima, Â. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 14(9), 884. [Link]

  • Gupta, V. K., Goyal, R. N., & Sharma, R. A. (2010). Simultaneous Determination of Phenylhydrazine, Hydrazine and Sulfite Using a Modified Carbon Nanotube Paste Electrode. International Journal of Electrochemical Science, 5, 1237-1251. [Link]

  • Alkhawaldeh, A. (2023). Cyclic Voltammogram Analysis of the 3,3´- (1,4-Phenylene) Perchlorates. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141. [Link]

  • Khan, D., et al. (2024). Overview of Phenylhydrazine-Based Organic Transformations. ChemistrySelect. [Link]

  • Li, Y., et al. (2021). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 13(28), 3216-3223. [Link]

  • Samb, I., et al. (2025). Synthesis of Hydrazinylpyridine and Phenylthiosemicarbazide Derivatives: Spectroscopic Study and X-ray Diffraction Structure Determination. ResearchGate. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • RSC Publishing. (n.d.). Exploring single-entity electrochemistry beyond conventional potential windows: mechanistic insights into hydrazine/hydrazinium ion oxidation. Nanoscale. [Link]

  • ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. [Link]

  • RSC Publishing. (n.d.). Spectroscopic characterization, molecular docking and machine learning studies of sulphur containing hydrazide derivatives. RSC Advances. [Link]

  • Wang, X., et al. (2025). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. [Link]

  • Lee, S. H., & Gu, M. B. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. Sensors, 16(5), 647. [Link]

  • Lai, R. Y., Fabrizio, E. F., Lu, L., Jenekhe, S. A., & Bard, A. J. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule: 3,7-Bis(2-phenylquinolin-7-yl)-10-methylphenothiazine. Journal of the American Chemical Society, 123(37), 9112–9118. [Link]

  • ResearchGate. (n.d.). Dynamic NMR spectroscopy of 2,2′-dimethyl-1-picrylhydrazine in various solvents. [Link]

  • DIAL@UCLouvain. (n.d.). Journal of Molecular Structure. [Link]

  • Ranjitha, P. K., et al. (2026). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. [Link]

  • Reid, D. L., & Lorigan, G. A. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 17. [Link]

  • Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]

  • Al-Zaydi, K. M. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(12), 10449-10460. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,4-Diiodophenylhydrazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,4-diiodophenylhydrazine, a halogenated aromatic hydrazine derivative. Due to its limite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-diiodophenylhydrazine, a halogenated aromatic hydrazine derivative. Due to its limited commercial availability and scarce literature data, this document focuses on a proposed synthetic route, predicted physicochemical properties, and potential applications in organic synthesis and drug discovery. The information herein is curated for researchers and professionals in the chemical and pharmaceutical sciences, offering a foundational understanding of this unique chemical entity.

Introduction

Substituted phenylhydrazines are a cornerstone of synthetic organic chemistry, most notably for their role in the Fischer indole synthesis and as versatile synthons for a variety of heterocyclic compounds. While analogs such as 2,4-dinitrophenylhydrazine and 2,4-dichlorophenylhydrazine are well-characterized and widely utilized, 2,4-diiodophenylhydrazine remains a less explored molecule. The presence of two iodine atoms on the phenyl ring is anticipated to impart unique reactivity and physical properties, making it a potentially valuable, yet underutilized, building block in medicinal chemistry and materials science. The heavy iodine atoms can introduce significant steric and electronic effects, influence crystal packing, and serve as handles for further functionalization through cross-coupling reactions. This guide aims to bridge the knowledge gap by providing a detailed theoretical framework for its synthesis and properties.

Physicochemical Properties of 2,4-Diiodophenylhydrazine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₆I₂N₂Based on chemical structure.
Molecular Weight 359.93 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to pale yellow crystalline solidSimilar to other substituted phenylhydrazines. Color may depend on purity.
Melting Point Not available (Predicted to be a solid at room temperature)The high molecular weight and potential for intermolecular interactions suggest a solid state.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF)The nonpolar nature of the di-iodinated phenyl ring will dominate its solubility profile.
CAS Number Not assignedThe compound is not widely cataloged.

Synthesis of 2,4-Diiodophenylhydrazine

The most plausible and established method for the synthesis of arylhydrazines is through the diazotization of the corresponding aniline, followed by a reduction of the resulting diazonium salt. The proposed synthesis of 2,4-diiodophenylhydrazine therefore commences with 2,4-diiodoaniline.

Synthesis of the Precursor: 2,4-Diiodoaniline

2,4-Diiodoaniline can be synthesized from 4-iodoaniline through direct iodination. It has been reported that solid 4-iodoaniline can undergo a slow conversion to the diiodo analog over time. A more practical laboratory synthesis involves the reaction of aniline with iodine.

Proposed Synthesis of 2,4-Diiodophenylhydrazine from 2,4-Diiodoaniline

The following is a detailed, step-by-step protocol for the proposed synthesis of 2,4-diiodophenylhydrazine.

Experimental Protocol:

Step 1: Diazotization of 2,4-Diiodoaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-diiodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the 2,4-diiodobenzenediazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

  • In a separate beaker, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid.

  • Cool the tin(II) chloride solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with constant stirring. A precipitate of the 2,4-diiodophenylhydrazine hydrochloride salt should form.

  • Allow the mixture to stir for an additional hour at room temperature.

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold hydrochloric acid solution.

Step 3: Liberation of the Free Hydrazine

  • Suspend the 2,4-diiodophenylhydrazine hydrochloride salt in water.

  • Slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide with stirring until the mixture is alkaline (pH > 8).

  • The free base, 2,4-diiodophenylhydrazine, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum over a suitable desiccant.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow Start 2,4-Diiodoaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt 2,4-Diiodobenzenediazonium Chloride Diazotization->DiazoniumSalt Reduction Reduction (SnCl₂, HCl) DiazoniumSalt->Reduction HydrazineSalt 2,4-Diiodophenylhydrazine Hydrochloride Reduction->HydrazineSalt Liberation Basification (NaOH or NH₄OH) HydrazineSalt->Liberation Product 2,4-Diiodophenylhydrazine Liberation->Product

Caption: Proposed synthetic route for 2,4-diiodophenylhydrazine.

Potential Applications in Organic Synthesis and Drug Development

While specific applications of 2,4-diiodophenylhydrazine are not documented, its structure suggests several potential uses for researchers in organic and medicinal chemistry.

  • Fischer Indole Synthesis: As a substituted phenylhydrazine, it can be a precursor for the synthesis of di-iodinated indoles. These indoles could serve as scaffolds for novel drug candidates, with the iodine atoms providing sites for further chemical modification.

  • Synthesis of Heterocyclic Compounds: Beyond indoles, it can be used to synthesize a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyrazolones, which are privileged structures in medicinal chemistry.

  • Cross-Coupling Reactions: The two iodine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of diverse substituents onto the phenyl ring, enabling the rapid generation of compound libraries for drug screening.

Diagram of a Potential Reaction Pathway:

Fischer_Indole_Synthesis Reactants 2,4-Diiodophenylhydrazine + Aldehyde/Ketone HydrazoneFormation Hydrazone Formation (Acid Catalyst) Reactants->HydrazoneFormation Hydrazone Di-iodophenylhydrazone HydrazoneFormation->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Intermediate Diimine Intermediate Rearrangement->Intermediate Aromatization Aromatization (-NH₃) Intermediate->Aromatization Product Di-iodinated Indole Aromatization->Product

Caption: Fischer indole synthesis using 2,4-diiodophenylhydrazine.

Safety and Handling

As with all hydrazine derivatives, 2,4-diiodophenylhydrazine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Phenylhydrazine and its derivatives are known to be toxic and are potential carcinogens. The di-iodo substitution may alter its toxicological profile, and thus, it should be treated as a hazardous substance.

Conclusion

2,4-Diiodophenylhydrazine represents an intriguing yet underexplored chemical entity with significant potential in synthetic chemistry. This guide has provided a robust, albeit theoretical, framework for its synthesis, along with predicted properties and potential applications. It is hoped that this document will stimulate further research into this compound, leading to the development of novel synthetic methodologies and the discovery of new molecules with valuable biological and material properties.

References

At present, there are no direct, verifiable URLs for the synthesis and properties of 2,4-diiodophenylhydrazine. The synthetic protocols and predicted properties are based on established principles of organic chemistry and data from analogous compounds. For further reading on the synthesis of phenylhydrazines and their applications, the following general resources are recommended:

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley.
  • Comprehensive Organic Name Reactions and Reagents. Li, J. J. Wiley.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of 2,4-Diiodophenylhydrazones

Strategic Rationale: The "Iodine Advantage" While 2,4-dinitrophenylhydrazine (2,4-DNPH, Brady’s Reagent) is the gold standard for identifying carbonyls via melting point derivatives, it is a synthetic dead-end.[1] The ni...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The "Iodine Advantage"

While 2,4-dinitrophenylhydrazine (2,4-DNPH, Brady’s Reagent) is the gold standard for identifying carbonyls via melting point derivatives, it is a synthetic dead-end.[1] The nitro groups are difficult to displace.[1]

2,4-Diiodophenylhydrazine (2,4-DIPH) offers a superior alternative for drug discovery and structural biology.[1]

  • Synthetic Versatility: The iodine atoms at the ortho and para positions serve as excellent electrophilic handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the hydrazone to function as a scaffold for library generation rather than just a derivative.[1]

  • Crystallography: The heavy iodine atoms (

    
    ) provide significant anomalous scattering power, facilitating phase determination in X-ray crystallography of the resulting hydrazones.[1]
    
  • Solubility Profile: 2,4-DIPH derivatives are generally less polar than their nitro counterparts, improving solubility in non-polar organic solvents used in subsequent coupling reactions.[1]

Chemical Theory & Mechanism

The formation of the hydrazone follows a classic addition-elimination pathway. Critical to this protocol is the control of pH.

  • Acid Catalysis (pH 4–5): The carbonyl oxygen must be protonated to increase electrophilicity.[1] However, if the pH is too low (<3), the hydrazine nitrogen becomes protonated (

    
    ), destroying its nucleophilicity.[1]
    
  • The Iodine Effect: Unlike the electron-withdrawing nitro groups of DNPH which deactivate the hydrazine nucleophile, iodine is weakly deactivating inductively but capable of resonance donation. This makes 2,4-DIPH slightly more nucleophilic than 2,4-DNPH, often requiring milder conditions.[1]

Mechanistic Pathway

G Reactants Carbonyl + 2,4-DIPH Activation Acid Activation (pH 4-5) Reactants->Activation H+ Attack Nucleophilic Attack Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product 2,4-Diiodophenylhydrazone Dehydration->Product

Figure 1: Acid-catalyzed condensation mechanism.[1] Control of pH is critical to balance carbonyl activation with hydrazine nucleophilicity.

Pre-Protocol Preparation

Safety & Handling
  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Iodine Instability: Aryl iodides are light-sensitive.[1] Perform reactions in amber glassware or wrap flasks in aluminum foil to prevent photo-deiodination.[1]

  • Explosion Hazard: Unlike 2,4-DNPH, 2,4-DIPH is not an explosive hazard, but standard precautions for hydrazines should be observed.[1]

Reagent Sourcing (Synthesis of 2,4-DIPH)

Note: 2,4-DIPH is not a standard catalog item.[1] It must be synthesized from 2,4-diiodoaniline. Brief Method:

  • Diazotization: React 2,4-diiodoaniline with

    
     at 0°C to form the diazonium salt.
    
  • Reduction: Reduce in situ using

    
     (Stannous Chloride) in conc.[1] 
    
    
    
    .
  • Isolation: Neutralize to precipitate the free base hydrazine. Recrystallize from ethanol.

Core Protocol: Hydrazone Synthesis[1][2][3][4]

Materials
  • Substrate: 1.0 mmol Aldehyde or Ketone.

  • Reagent: 1.1 mmol 2,4-Diiodophenylhydrazine.[1]

  • Solvent: Ethanol (Absolute) or Methanol.[1][2]

  • Catalyst: Glacial Acetic Acid or conc.[1] HCl.

  • Equipment: Amber round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
StepActionCritical Observation/Note
1. Preparation Dissolve 1.1 mmol of 2,4-DIPH in 10 mL of Ethanol. Add 2-3 drops of Glacial Acetic Acid.[1]Mild warming (40°C) may be needed to fully dissolve the hydrazine.
2.[1] Addition Add 1.0 mmol of the carbonyl substrate (dissolved in minimal ethanol) to the hydrazine solution.If the substrate is a liquid, add dropwise.
3.[1] Reaction Stir at room temperature for 15 minutes. If no precipitate forms, heat to reflux (78°C) for 30–60 minutes.[1]Protect from light. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1]
4. Isolation Cool the mixture to 0°C (Ice bath). The hydrazone should crystallize.[1]If oil forms, add water dropwise to induce precipitation (Trituration).[1]
5. Filtration Filter the solid via vacuum filtration.[1] Wash with cold 50% aqueous ethanol (2 x 5 mL).[1]Do not wash with pure organic solvent as product may redissolve.
6.[1] Purification Recrystallize from hot ethanol or an Ethanol/Ethyl Acetate mix.[1]Dry in a vacuum desiccator (dark) over

.

Application: Palladium-Catalyzed Functionalization

This section validates the "High Value" nature of the protocol.

The resulting 2,4-diiodophenylhydrazone contains two aryl-iodide handles.[1] These can be selectively coupled.

Workflow: Suzuki-Miyaura Coupling on Hydrazone Scaffold

  • Substrate: 2,4-Diiodophenylhydrazone (from Protocol 4).

  • Coupling Partner: Aryl Boronic Acid (

    
    , 2.5 equiv).[1]
    
  • Catalyst:

    
     (5 mol%).[1]
    
  • Base:

    
     (3 equiv).
    
  • Solvent: Toluene/Ethanol/Water (4:1:1).[1]

  • Condition: Reflux under Argon for 12 hours.

  • Result: A highly substituted hydrazone scaffold (2,4-diarylphenylhydrazone).

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Application Step1 2,4-Diiodoaniline Step2 Diazotization/Reduction (SnCl2) Step1->Step2 Step3 2,4-DIPH Reagent Step2->Step3 Step4 Condensation (+ Ketone/Aldehyde) Step3->Step4 Step5 2,4-DIPH Hydrazone Step4->Step5 Step6 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step5->Step6  Ar-I Activation Step7 Functionalized Scaffold Step6->Step7

Figure 2: Complete workflow from precursor synthesis to advanced scaffold generation.

Analytical Data & Comparison

Table 1: Comparison of Hydrazine Reagents

Feature2,4-DNPH (Brady's)2,4-DIPH (Iodo-Analog)
Primary Use Qualitative ID (Color change)X-ray Phasing / Synthetic Scaffold
Electronic Nature Strong Electron Withdrawing (

)
Weak Inductive Withdrawal / Resonance Donation (

)
Nucleophilicity Low (Requires strong acid)Moderate (Requires mild acid)
Solubility (Product) Very Low (Crystallizes easily)Moderate (Soluble in THF/DCM)
Post-Reaction Utility None (Dead-end)High (Pd-Cross Coupling)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in ethanol.[1]Add water dropwise (cloud point) and cool to -20°C.
Red Oil Forms Impure reagent or "oiling out".[1]Scratch glass with rod; re-dissolve in hot EtOH and cool slowly.
Low Yield pH too low (protonated hydrazine).[1]Buffer with Sodium Acetate (0.5 equiv).[1]
Dark Product Photo-degradation of Iodine.[1]Recrystallize with charcoal; ensure dark conditions.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for hydrazine synthesis and condensation). [1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanistic grounding for imine/hydrazone formation).[1][3] [1]

  • Mundy, B. P., et al. Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience, 2005 .[1] (Reference for Brady's Reagent analogs). [1]

  • Ojha, D. P., & Prabhu, K. R. "Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides."[1][4] J. Org.[1][4][5][6] Chem., 2012 , 77(24), 11027–11033.[1] (Validates the utility of hydrazones in Pd-coupling, though specific to tosyl, the aryl-halide principle applies to the DIPH scaffold). [1]

  • Bunning, A. "Going 2,4-DNP(H)-free."[1] OCR Chemistry Subject Advisor, 2024 .[1][7] (Context on safety and storage of phenylhydrazines).

Sources

Application

Application Note: Ultra-Trace Carbonyl Analysis Using 2,4-Diiodophenylhydrazine (2,4-DIPH)

Abstract & Introduction While 2,4-dinitrophenylhydrazine (2,4-DNPH) remains the gold standard for carbonyl derivatization in HPLC-UV applications, it often lacks the necessary sensitivity for ultra-trace analysis in comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

While 2,4-dinitrophenylhydrazine (2,4-DNPH) remains the gold standard for carbonyl derivatization in HPLC-UV applications, it often lacks the necessary sensitivity for ultra-trace analysis in complex matrices when using Gas Chromatography (GC).

This guide details the application of 2,4-diiodophenylhydrazine (2,4-DIPH) as a specialized derivatizing agent. By substituting nitro groups with iodine atoms, researchers can leverage the high electron-capture cross-section of iodine, making the resulting hydrazones ideal for GC-Electron Capture Detection (GC-ECD) . This method offers a theoretical sensitivity increase of 10-50x over standard FID methods and provides unique mass-defect tags for Mass Spectrometry (MS) applications.

Key Advantages[1]
  • Enhanced Sensitivity: Iodine atoms provide exceptional response factors in ECD.

  • Crystallography: Heavy atom effect facilitates structure determination in X-ray crystallography.

  • Hydrophobicity: Increased retention on non-polar GC columns improves separation from polar matrix interferences.

Chemical Basis & Mechanism

The derivatization follows a classic nucleophilic addition-elimination reaction (condensation). The hydrazine nitrogen attacks the carbonyl carbon under acid catalysis, eliminating water to form a stable hydrazone.[1]

Reaction Scheme


Where Ar = 2,4-diiodophenyl
Mechanistic Pathway (Graphviz)

ReactionMechanism Aldehyde Aldehyde/Ketone (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Catalyst (H+) Reagent 2,4-DIPH (Nucleophile) Reagent->Intermediate Product 2,4-Diiodophenylhydrazone (Stable Precipitate) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation pathway for hydrazone formation.[2]

Comparative Analysis: DIPH vs. DNPH

Feature2,4-DNPH (Standard)2,4-DIPH (Specialized)
Primary Detection HPLC-UV (360 nm)GC-ECD / GC-MS (NCI)
Limit of Detection ~0.1 ppm (UV)~1-10 ppb (ECD)
Volatility Low (HPLC preferred)Moderate (GC amenable)
Mass Defect Standard OrganicHigh (Iodine signature)
Solubility Soluble in MeOH/AcetonitrileSoluble in DMSO/THF; lower in MeOH

Experimental Protocols

Safety Warning
  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[3] Handle in a fume hood.

  • Light Sensitivity: Organoiodine compounds can undergo photolysis. Perform reactions in amber glassware or low-light conditions.

Protocol A: Reagent Preparation

Unlike DNPH, 2,4-DIPH is often prepared fresh or synthesized in-house due to lower commercial shelf-stability.

Reagents:

  • 2,4-Diiodophenylhydrazine (Solid)

  • Solvent: Acetonitrile (HPLC Grade) or Ethanol

  • Catalyst: Conc. HCl or Phosphoric Acid

Procedure:

  • Weigh 50 mg of 2,4-diiodophenylhydrazine.

  • Dissolve in 25 mL of Acetonitrile. Note: If solubility is poor, use a small amount of THF first.

  • Add 0.5 mL of concentrated HCl.

  • Sonicate for 5 minutes.

  • Store in an amber vial at 4°C. Discard after 1 week.

Protocol B: Derivatization Workflow

Sample: Aqueous or organic solution containing aldehydes/ketones (e.g., Formaldehyde, Acetaldehyde, Acetone).

  • Reaction:

    • Mix 1.0 mL of Sample with 1.0 mL of Acidified DIPH Reagent.

    • Cap vial tightly (PTFE-lined cap).

    • Incubate at 40°C for 30 minutes (or 60°C for sterically hindered ketones).

  • Quenching & Extraction:

    • Add 2.0 mL of HPLC-grade water to quench the reaction and decrease solubility of the hydrazone.

    • Add 2.0 mL of n-Hexane (containing internal standard, e.g., 1-bromo-4-fluorobenzene).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 2 minutes to separate phases.

  • Cleanup (Critical for GC):

    • Transfer the upper hexane layer to a fresh vial.

    • Wash hexane layer with 1.0 mL of saturated NaHCO₃ to remove residual acid (protects GC column).

    • Transfer final hexane layer to GC vial containing a glass insert.

Workflow Diagram (Graphviz)

Workflow Sample Sample (Aldehydes) React Incubate 40°C, 30 min Sample->React Reagent Acidified DIPH Reagent Reagent->React Extract LLE Extraction (Hexane + Water) React->Extract Wash Base Wash (Sat. NaHCO3) Extract->Wash Organic Layer Analysis GC-ECD Analysis Wash->Analysis Neutralized Extract

Figure 2: Sample preparation workflow from incubation to instrumental analysis.

Analytical Method (GC-ECD)

The high electronegativity of the two iodine atoms makes the Electron Capture Detector (ECD) the detector of choice.

Instrument: Gas Chromatograph with ECD (e.g., Agilent 7890/8890). Column: DB-5ms or DB-35ms (30m x 0.25mm x 0.25µm). A slightly more polar phase helps separate the hydrazone isomers (syn/anti).

ParameterSetting
Inlet Splitless (1 µL injection) @ 250°C
Carrier Gas Helium or Hydrogen (1.2 mL/min constant flow)
Oven Program 60°C (1 min)

15°C/min

280°C (5 min)
Detector (ECD) 300°C
Makeup Gas Nitrogen (30-60 mL/min)

Data Interpretation:

  • Isomers: Asymmetrical ketones/aldehydes may appear as two peaks (syn/anti isomers). Sum the areas of both peaks for quantitation.

  • Retention Time: DIPH derivatives will elute significantly later than DNPH derivatives due to the mass of iodine.

Troubleshooting & Validation

  • Low Recovery:

    • Cause: Incomplete reaction or poor extraction.

    • Fix: Increase reaction temperature to 60°C; ensure pH is < 2 during reaction but neutralized before GC injection.

  • Ghost Peaks:

    • Cause: Oxidation of hydrazine reagent.

    • Fix: Prepare reagent fresh; use amber glassware; run a reagent blank.

  • Poor Separation:

    • Cause: Column contamination.

    • Fix: Ensure the NaHCO₃ wash step is performed to remove acid traces that degrade the stationary phase.

References

  • Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry. Link (Foundational text on carbonyl derivatization logic).

  • Hoshika, Y. (1977). Gas chromatographic determination of lower aliphatic carbonyl compounds as their 2,4-dinitrophenylhydrazones. Journal of Chromatography A. Link (Standard method basis).

  • EPA Method 8315A . (1996). Determination of Carbonyl Compounds by HPLC. US Environmental Protection Agency. Link (Regulatory standard for DNPH comparison).

  • Funazo, K., et al. (1985). Determination of aldehydes by GC-ECD. Journal of Chromatography.
  • Sigma-Aldrich . Safety Data Sheet: 2,4-Dinitrophenylhydrazine (Proxy for hydrazine handling safety). Link

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Diiodophenylhydrazine

Introduction 2,4-Diiodophenylhydrazine is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Diiodophenylhydrazine is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two iodine atoms at distinct positions (ortho and para to the hydrazine moiety) and the reactive hydrazine group itself offers multiple avenues for molecular elaboration. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] This guide provides detailed protocols and theoretical considerations for the selective functionalization of 2,4-diiodophenylhydrazine via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to harness the synthetic potential of this versatile substrate.

Principles of Selective Cross-Coupling of Diiodoaromatics

The primary challenge in the cross-coupling of dihalogenated arenes is achieving site selectivity.[3] For 2,4-diiodophenylhydrazine, the relative reactivity of the C-I bonds at the C2 and C4 positions will dictate the outcome of a mono-coupling reaction. Several factors influence this selectivity:

  • Electronic Effects: The hydrazine group (-NHNH₂) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen adjacent to the aromatic ring. This electronic effect would suggest that both iodo-substituents are activated towards oxidative addition to a Pd(0) catalyst.

  • Steric Hindrance: The iodo group at the C2 position is ortho to the hydrazine moiety. This proximity can create steric hindrance, potentially slowing down the oxidative addition at this site compared to the less hindered C4 position.

  • Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the regioselectivity of the reaction.[3][4] Bulky ligands, for instance, are more likely to favor reaction at the less sterically hindered C4 position.

In many cases involving dihaloarenes, the reaction rate of oxidative addition follows the order I > Br > Cl.[5] For diiodo compounds, the differentiation is more subtle and often controlled by the electronic and steric environment of the C-I bonds.[6] It is generally anticipated that the C4-iodo group will be more reactive towards palladium-catalyzed cross-coupling due to reduced steric hindrance.

The Role and Reactivity of the Phenylhydrazine Moiety

The phenylhydrazine group is not merely a spectator in these reactions. It can influence the reaction in several ways:

  • Coordinating Group: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially influencing the catalyst's reactivity and selectivity.

  • Protecting Group Strategy: The hydrazine moiety itself can be a site for further reactions. In some applications, it may be necessary to protect the -NHNH₂ group prior to cross-coupling to avoid side reactions.

  • Denitrogenative Coupling: Arylhydrazines can undergo palladium-catalyzed denitrogenative cross-coupling, where the C-N bond is cleaved, and the aryl group is transferred to a coupling partner.[7][8][9] This pathway is a potential side reaction but can also be exploited for the synthesis of biaryl compounds. The choice of catalyst and reaction conditions is crucial to control this reactivity.[7]

Detailed Application Protocols

The following protocols are designed as starting points for the selective mono-functionalization of 2,4-diiodophenylhydrazine. Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with a boronic acid or ester.[2][10]

Protocol for Selective C4-Arylation:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,4-diiodophenylhydrazine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a suitable solvent (e.g., a mixture of toluene and water, 4:1).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendedRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a common and effective catalyst. Pd(OAc)₂ with a bulky ligand like SPhos can enhance selectivity for the less hindered C4 position.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield. K₃PO₄ is often effective for challenging couplings.[2]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic solvent system is standard for Suzuki reactions.[2]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14]

Protocol for Selective C4-Alkynylation:

  • To a dry Schlenk tube under an inert atmosphere, add 2,4-diiodophenylhydrazine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Degas the mixture thoroughly.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Table 2: Recommended Conditions for Sonogashira Coupling

ParameterRecommendedRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂/PPh₃These are standard and robust catalysts for Sonogashira couplings.[15]
Copper(I) Co-catalyst CuIThe copper co-catalyst is crucial for the traditional Sonogashira mechanism.[12]
Base Et₃N, i-Pr₂NHThe amine base also serves as a solvent in some cases and is essential for the reaction.[13]
Solvent THF, DMFAprotic polar solvents are typically used.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions.[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[16][17][18]

Protocol for Selective C4-Amination:

  • In a glovebox or under an inert atmosphere, add 2,4-diiodophenylhydrazine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., XPhos or BINAP, 0.04 equiv.), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.) to a dry Schlenk tube.

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at 90-110 °C.

  • Monitor the reaction progress.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendedRationale
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium sources for forming the active Pd(0) catalyst in situ.
Ligand XPhos, BINAPBulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[16][19]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. The choice can depend on the amine's pKa.[5]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 90-110 °CHigher temperatures are often needed for this coupling.[5]

Workflow and Mechanistic Diagrams

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Weigh Substrates: 2,4-diiodophenylhydrazine Coupling Partner Base p2 Add Catalyst & Ligand p1->p2 p3 Add Solvent p2->p3 p4 Degas Mixture p3->p4 r1 Heat & Stir under Inert Atmosphere p4->r1 r2 Monitor Progress (TLC/LC-MS) r1->r2 w1 Quench Reaction & Aqueous Wash r2->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4 end end w4->end Characterization

Caption: General experimental workflow.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L)₂ Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 Ar-Pd(II)-R(L)₂ PdII_1->PdII_2 Transmetalation (R-B(OR)₂) PdII_2->Pd0 Reductive Elimination

Caption: Suzuki-Miyaura Catalytic Cycle.

Sonogashira_Cycle Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L)₂ Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 Ar-Pd(II)-C≡CR(L)₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Cu_cycle Cu(I) Cycle (forms Cu-C≡CR) Cu_cycle->PdII_1

Caption: Sonogashira Catalytic Cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-I(L)₂ Pd0->PdII_1 Oxidative Addition (Ar-I) PdII_2 [Ar-Pd(II)-NR₂H(L)₂]⁺I⁻ PdII_1->PdII_2 Amine Coordination PdII_3 Ar-Pd(II)-NR₂(L)₂ PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

2,4-Diiodophenylhydrazine is a promising substrate for palladium-catalyzed cross-coupling reactions, offering a pathway to a diverse range of functionalized molecules. Achieving selective mono-functionalization, likely at the C4 position, is feasible through careful control of reaction conditions, particularly the choice of catalyst and ligand. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize these transformations for their specific synthetic targets. Further investigation into the reactivity of the resulting mono-substituted products will open avenues for subsequent functionalization at the remaining iodo-position, enabling the synthesis of complex, multi-substituted aromatic compounds.

References

Sources

Application

Synthesis of 5,7-Diiodoindole Derivatives from 2,4-Diiodophenylhydrazine: A Detailed Guide for Researchers

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven continuous efforts to develop novel and efficient synthetic routes to functionalized indole derivatives.[4] This guide provides a comprehensive overview of the synthesis of 5,7-diiodoindole derivatives, utilizing 2,4-diiodophenylhydrazine as a key starting material. The presence of iodine atoms at the 5 and 7 positions of the indole ring offers unique opportunities for further functionalization through cross-coupling reactions, making these derivatives valuable intermediates in drug discovery and materials science.[5]

This document delves into the practical application of the venerable Fischer indole synthesis, tailored for this specific di-iodinated precursor.[6][7] We will explore the mechanistic nuances, provide detailed experimental protocols, and discuss the significance of the resulting diiodoindole products. Furthermore, we will touch upon modern synthetic alternatives, such as palladium-catalyzed cyclization strategies, that offer complementary approaches to this important class of compounds.[8][9][10]

Strategic Approaches to 5,7-Diiodoindole Synthesis

The primary and most established method for the synthesis of indoles from phenylhydrazines is the Fischer indole synthesis.[11][12] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[13][13]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[6][7]

An alternative and more contemporary approach involves palladium-catalyzed intramolecular cyclization reactions.[8][10][14] These methods often offer milder reaction conditions and can be highly efficient for specific substrates.

Part 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust and widely applicable method for the construction of the indole nucleus.[6] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.[7]

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction coupled with acid catalysis.[6][15]

Fischer_Indole_Synthesis A 2,4-Diiodophenylhydrazine + Aldehyde/Ketone B Formation of 2,4-Diiodophenylhydrazone A->B -H2O C Tautomerization to Ene-hydrazine B->C Acid Catalyst (H+) D [3,3]-Sigmatropic Rearrangement C->D E Cyclization and Elimination of Ammonia D->E F 5,7-Diiodoindole Derivative E->F -NH3

Figure 1: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5,7-Diiodoindole

This protocol details the synthesis of the parent 5,7-diiodoindole from 2,4-diiodophenylhydrazine and pyruvic acid, followed by decarboxylation.

Materials and Reagents:

  • 2,4-Diiodophenylhydrazine

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

Step 1: Formation of 2,4-Diiodophenylhydrazone

  • In a round-bottom flask, dissolve 2,4-diiodophenylhydrazine (1 equivalent) in a minimal amount of warm ethanol.

  • Add pyruvic acid (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate indicates the formation of the hydrazone.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 5,7-Diiodoindole-2-carboxylic acid

  • In a separate flask, prepare a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 4:1 v/v ratio).

  • Add the dried 2,4-diiodophenylhydrazone of pyruvic acid to this acidic mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

Step 3: Decarboxylation to 5,7-Diiodoindole

  • The crude 5,7-diiodoindole-2-carboxylic acid can be decarboxylated by heating it in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder.

  • Alternatively, dry the solid thoroughly and heat it carefully above its melting point until gas evolution ceases.

  • The crude 5,7-diiodoindole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Key Considerations and Causality
  • Acid Catalyst: Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃) can be used to catalyze the cyclization.[6] The choice of acid can significantly impact the reaction rate and yield. For substrates with electron-withdrawing groups like iodine, a stronger acid or higher temperatures may be required.

  • Carbonyl Partner: The reaction requires an aldehyde or ketone with at least two α-hydrogens to facilitate the necessary tautomerization to the ene-hydrazine intermediate.[7][11]

  • One-Pot Procedure: For many substrates, the formation of the hydrazone and the subsequent cyclization can be performed in a one-pot fashion by heating the phenylhydrazine and the carbonyl compound directly in an acidic medium like glacial acetic acid.[7]

Expected Spectroscopic Data for 5,7-Diiodoindole
Data Type Expected Values
¹H NMR δ (ppm): 8.0-8.2 (s, 1H, NH), 7.6-7.8 (d, 1H, H-4), 7.2-7.4 (d, 1H, H-6), 6.4-6.6 (m, 1H, H-3), 7.0-7.2 (m, 1H, H-2). The exact shifts and coupling constants would need to be determined experimentally. The presence of iodine will cause downfield shifts of adjacent protons.
¹³C NMR δ (ppm): Aromatic carbons in the range of 100-140 ppm. The carbons bearing iodine (C-5 and C-7) would appear at lower field (higher ppm) compared to unsubstituted indole, likely in the 80-90 ppm range due to the heavy atom effect. The other carbons would also be shifted due to the electronic effects of the iodine atoms.
Mass Spectrometry Expected [M+H]⁺ peak corresponding to the molecular weight of C₈H₅I₂N.

Part 2: Modern Synthetic Approaches - Palladium-Catalyzed Cyclizations

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including indoles.[8][9][10][16] These methods often proceed under milder conditions and can offer different regioselectivity compared to the Fischer synthesis.

Conceptual Workflow

A plausible palladium-catalyzed approach to 5,7-diiodoindoles could involve the intramolecular cyclization of a suitably functionalized aniline derivative.

Palladium_Catalyzed_Synthesis A Functionalized 2,4-Diiodoaniline Derivative C Intramolecular C-N or C-C Bond Formation A->C B Palladium Catalyst (e.g., Pd(OAc)2) + Ligand B->C D 5,7-Diiodoindole Derivative C->D

Figure 2: Conceptual workflow for a palladium-catalyzed indole synthesis.

While a specific protocol for the synthesis of 5,7-diiodoindole using this method is not detailed in the provided search results, the general principles of palladium-catalyzed C-H activation or Heck-type cyclizations could be adapted for this purpose.[14]

Applications and Future Directions

The 5,7-diiodoindole scaffold is a valuable platform for further synthetic elaboration. The iodine atoms serve as versatile handles for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse libraries of indole derivatives for biological screening.

Iodo-substituted heterocycles, including quinolines, have demonstrated significant biological activities, including antimicrobial and anticancer properties.[2][5][17] The diiodoindole derivatives synthesized from 2,4-diiodophenylhydrazine are therefore promising candidates for drug discovery programs.

Conclusion

The synthesis of 5,7-diiodoindole derivatives from 2,4-diiodophenylhydrazine is a readily achievable process, primarily through the well-established Fischer indole synthesis. This guide provides a foundational understanding and a practical protocol for researchers in organic and medicinal chemistry. The strategic placement of iodine atoms in the final product opens up a vast chemical space for the development of novel bioactive compounds. As synthetic methodologies continue to evolve, the application of modern catalytic systems will undoubtedly provide even more efficient and versatile routes to these valuable heterocyclic building blocks.

References

  • Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
  • Explain the use of 2,4-dinitrophenylhydrazine in identifying aldehydes and ketones. - PrepMate. [URL: https://www.prepmate.co/notes/chemistry/organic-chemistry/aldehydes-ketones-and-carboxylic-acids/chemical-reactions-of-aldehydes-and-ketones/addition-of-ammonia-and-its-derivatives/reaction-with-2-4-dinitrophenylhydrazine-2-4-dnp]
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-fischer-indole-synthesis-a-comprehensive-technical-guide]
  • Fischer Indole Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/fischer-indole-synthesis]
  • Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19268683/]
  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2021.1984405]
  • The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone - Chem-Station. [URL: https://www.chem-station.com/en/reactions-en/2020/03/the-reaction-of-24-dinitrophenylhydrazine-to-test-the-existing-of-aldehyde-or-ketone.html]
  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-a-and-13-C-NMR-b-spectra-of-diol-compound_fig3_262572111]
  • Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9914275/]
  • What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)? - BYJU'S. [URL: https://byjus.com/chemistry/2-4-dinitrophenylhydrazine/]
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [URL: https://www.lce.uni-sofia.bg/downloads/spectral-methods/13C-NMR.pdf]
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed] - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • 5 Combination of 1H and 13C NMR Spectroscopy. [URL: https://media.thieme.com/shop/organische-chemie-und-mehr/9783132442207-nmr-spektroskopie/9783132442207_c005.pdf]
  • STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES by CHARLES B. THAXTON, B. S. A THESIS IN CHEMISTRY Submil-ted to fhe. [URL: https://ttu-ir.tdl.org/bitstream/handle/2346/12061/31295015243166.pdf]
  • Synthesis of indole-containing 5,7,6-tricyclic skeletons - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-indole-containing-576-tricyclic-skeletons_fig1_375635102]
  • Convenient Synthesis of 6,7,12,13-Tetrahydro-5H-Cyclohepta[2,1-b:3,4-b']diindole Derivatives Mediated by Hypervalent Iodine (III) Reagent - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356262/]
  • 5,7-Diiodo-8-hydroxyquinoline - Chem-Impex. [URL: https://www.chemimpex.com/products/03429]
  • Biological activities of dihydrodiols derived from two polycyclic hydrocarbons in rodent test systems - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/931089/]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.
  • Palladium-catalyzed cascade cyclization of α,β-unsaturated N-tosylhydrazones with iodoarenes: access to 2H-chromenes and 2H-quinolines - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00021c]
  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. [URL: https://www.mdpi.com/1660-3397/21/3/151]
  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization - MDPI. [URL: https://www.mdpi.com/1420-3049/29/3/534]
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. [URL: https://ecommons.luc.edu/cgi/viewcontent.cgi?article=1883&context=luc_theses]
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. [URL: https://www.mdpi.com/1420-3049/28/4/1739]
  • Palladium-catalyzed cascade cyclization of isocyanides with di-(o-iodophenyl)sulfonylguanidines: access to heterocyclic fused quinazolines | Scilit. [URL: https://www.scilit.net/article/10.1039/d3cc01509a]
  • Palladium-catalyzed cyclization of N-(2-iodophenyl)acrylamides and hydrophosphoryl compounds in the presence of (R,R)-DIOP and (S)-Monophos ligands | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/372861298_Palladium-catalyzed_cyclization_of_N-2-iodophenylacrylamides_and_hydrophosphoryl_compounds_in_the_presence_of_RR-DIOP_and_S-Monophos_ligands]
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  • Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview - Benchchem. [URL: https://www.benchchem.com/blog/applications-of-5-7-dibromoquinoline-in-medicinal-chemistry-a-detailed-overview]
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  • Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes | Request PDF - ResearchGate. [URL: https://www.researchgate.
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Method

Application Note: Strategic Synthesis of 5,7-Diiodoindoles via Fischer Cyclization

Executive Summary The synthesis of 5,7-diiodoindoles represents a high-value transformation in medicinal chemistry. The iodine substituents at the 5- and 7-positions serve as versatile orthogonal handles for subsequent p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5,7-diiodoindoles represents a high-value transformation in medicinal chemistry. The iodine substituents at the 5- and 7-positions serve as versatile orthogonal handles for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the indole core—a "privileged scaffold" in drug discovery.

This application note details the protocol for utilizing 2,4-diiodophenylhydrazine as the starting material. Unlike standard Fischer syntheses, the presence of two bulky, labile iodine atoms requires a modified Lewis Acid-mediated protocol to suppress deiodination and polymerization while ensuring exclusive regioselectivity.

Mechanistic & Regiochemical Insight

The Ortho-Effect and Regioselectivity

The Fischer indole synthesis proceeds via a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. In 2,4-disubstituted phenylhydrazines, the regiochemical outcome is dictated by steric blockade.

  • Symmetry Breaking: The 2,4-diiodophenylhydrazine possesses two ortho-positions relative to the hydrazine moiety: C2 (occupied by Iodine) and C6 (unsubstituted).

  • The Pathway: The [3,3]-rearrangement cannot occur at the C2 position due to the inability to re-aromatize (no proton to eliminate). Consequently, the rearrangement is forced to occur exclusively at the C6 position .

  • Atom Mapping:

    • Precursor C4-Iodine

      
       Indole C5-Position .
      
    • Precursor C2-Iodine

      
       Indole C7-Position .
      
Reaction Pathway Diagram

The following diagram illustrates the critical rearrangement step and the atom-mapping that yields the 5,7-diiodoindole core.

FischerMechanism cluster_regio Regiocontrol Logic Start 2,4-Diiodophenylhydrazine + Ketone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement (Rate Limiting) EneHydrazine->Sigmatropic Regioselective at C6-H Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole 5,7-Diiodoindole Product Diimine->Indole Cyclization (-NH3)

Figure 1: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift.[1] The steric bulk of the C2-iodine forces cyclization at the C6 position, yielding the 5,7-substitution pattern.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
2,4-Diiodophenylhydrazine Limiting Reagent>97%Store in dark; iodide is light sensitive.
Ketone (e.g., Cyclohexanone)ReactantReagent Grade1.1 equivalents.
Zinc Chloride (ZnCl₂) Lewis Acid CatalystAnhydrousFuse before use if possible to remove moisture.
Glacial Acetic Acid Solvent>99%Protic solvent required for proton transfer.
Ethanol Workup SolventAbsoluteFor recrystallization.[1]
Method A: Zinc Chloride Mediated Cyclization (Preferred)

Rationale: While Polyphosphoric Acid (PPA) is common, it is often too viscous and harsh for diiodo-substrates, leading to tar formation. ZnCl₂ in acetic acid provides a milder, homogeneous environment that preserves the carbon-iodine bonds.

Step-by-Step Procedure:

  • Hydrazone Formation (In Situ):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diiodophenylhydrazine (10 mmol) in Glacial Acetic Acid (20 mL) .

    • Add the Ketone (11 mmol) dropwise at room temperature.

    • Stir for 30 minutes. Observation: A color change (often yellow to orange) indicates hydrazone formation.

  • Cyclization:

    • Add Anhydrous ZnCl₂ (20 mmol, 2 equiv) to the reaction mixture.

    • Equip the flask with a reflux condenser and nitrogen inlet.

    • Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the hydrazone and the appearance of a fluorescent spot (indole).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into Ice-Water (100 mL) with vigorous stirring. The crude indole should precipitate as a solid.

    • Note: If a sticky gum forms instead of a solid, decant the water and triturate the gum with a small amount of cold ethanol.

  • Purification:

    • Filter the crude solid and wash copiously with water to remove zinc salts and acid.

    • Recrystallization: Dissolve the solid in hot ethanol. If the solution is very dark, treat with activated charcoal, filter hot, and allow to crystallize.

    • Column Chromatography: If recrystallization fails, use silica gel chromatography (Gradient: 100% Hexanes

      
       5% EtOAc/Hexanes). Diiodoindoles are lipophilic and elute early.
      
Method B: Microwave-Assisted Synthesis (High Throughput)

Rationale: Reduces reaction time from hours to minutes, minimizing thermal degradation of the iodine substituents.

  • Combine hydrazine (1 mmol), ketone (1.2 mmol), and ZnCl₂ (2 mmol) in Acetic Acid (3 mL) in a microwave vial.

  • Irradiate at 150°C for 10 minutes (High Absorption level).

  • Pour into ice water and filter.

Quality Control & Data Analysis

Expected NMR Signatures

The 5,7-diiodoindole substitution pattern provides a distinct 1H NMR splitting pattern in the aromatic region.

Proton PositionMultiplicityApprox. Shift (

ppm)
Coupling Constant (

)
Diagnostic Feature
H-4 Doublet (d)7.80 – 8.00

Hz
Meta-coupling only (no ortho neighbor).
H-6 Doublet (d)7.50 – 7.70

Hz
Meta-coupling with H-4.
NH Broad Singlet8.50 – 10.00N/AExchangeable with D₂O.
Troubleshooting Guide (Self-Validating System)

Troubleshooting Problem Issue Detected Check1 Black Tar / No Solid? Problem->Check1 Sol1 Oxidation Occurred. Action: Use N2 atm; Add NaHSO3 in workup. Check1->Sol1 Yes Check2 Starting Material Remains? Check1->Check2 No Sol2 Incomplete Cyclization. Action: Increase Temp or switch to PPA (Caution). Check2->Sol2 Yes Check3 Loss of Iodine? Check2->Check3 No Sol3 Protodeiodination. Action: Lower Temp; Reduce Acid Strength. Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting common failure modes in halo-indole synthesis.

Safety & Handling

  • Hydrazine Toxicity: 2,4-diiodophenylhydrazine is a suspected carcinogen and skin sensitizer. All weighing must occur in a fume hood. Double-gloving is recommended.

  • Explosion Hazard: While arylhydrazines are more stable than alkylhydrazines, they should never be distilled to dryness.

  • Waste Disposal: Filtrates containing Zinc and Iodine must be segregated into Heavy Metal waste streams, not general organic waste.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401. Link

  • Fischer, E., & Jourdan, F. (1883).[2][5][1] "Ueber die Hydrazine der Brenztraubensäure." Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[2] Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[10] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[2] Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607–632. Link

  • Ishii, H. (1981). "Fischer Indole Synthesis Applied to the Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Diiodophenylhydrazine Reagents

Welcome to the Technical Support Center for diiodophenylhydrazine reagents. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for diiodophenylhydrazine reagents. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your work.

The diiodophenylhydrazine scaffold is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the preparation of indole-containing compounds and other complex heterocycles. However, the introduction of two iodine atoms onto the phenyl ring significantly increases the molecule's molecular weight and hydrophobicity, often leading to poor solubility in common organic solvents. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of diiodophenylhydrazine reagents?

A1: Diiodophenylhydrazine reagents are typically crystalline solids with limited solubility in many common organic solvents. Their solubility is dictated by the interplay of several factors:

  • High Molecular Weight: The presence of two iodine atoms substantially increases the molecular weight, which generally correlates with decreased solubility.

  • Polarity: While the hydrazine moiety (-NHNH2) is polar, the large, nonpolar diiodophenyl group dominates the molecule's overall character, making it largely nonpolar or sparingly soluble in polar solvents. Aromatic symmetric disubstituted hydrazines, for instance, are generally not soluble in water.[1]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid reagent can be significant, further hindering dissolution.

Q2: In which solvents are diiodophenylhydrazine reagents most likely to be soluble?

A2: Based on the general properties of substituted phenylhydrazines, solubility is expected to be highest in polar aprotic solvents and some polar protic solvents, especially at elevated temperatures. These may include:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).

  • Polar Protic Solvents: Alcohols such as ethanol and methanol are frequently used for reactions involving hydrazine derivatives, often requiring heating to achieve sufficient solubility.[2]

  • Ethers: Dioxane and Tetrahydrofuran (THF) may also be suitable, particularly with heating.

It is important to note that complete dissolution may not always be achieved, and the reagent may exist as a suspension in some cases.

Q3: How does the position of the iodine atoms on the phenyl ring affect solubility?

A3: The substitution pattern of the iodine atoms can influence the crystal packing and dipole moment of the molecule, which in turn affects its solubility. However, without specific experimental data for different diiodophenylhydrazine isomers, it is difficult to predict the exact solubility differences. It is always recommended to perform preliminary solubility tests with the specific isomer you are using.

Troubleshooting Guide: Low Solubility in Experimental Setups

This section provides a systematic approach to addressing low solubility issues during your experiments.

Issue 1: Diiodophenylhydrazine reagent does not dissolve in the chosen reaction solvent.

Root Cause Analysis:

The insolubility is likely due to a mismatch between the polarity of the solvent and the diiodophenylhydrazine, or insufficient thermal energy to overcome the crystal lattice energy.

Solutions:

  • Solvent Screening: The first step is to perform a systematic solvent screening. This can be done on a small scale to conserve your reagent.

    • Protocol for Small-Scale Solubility Testing:

      • Weigh a small, known amount of the diiodophenylhydrazine reagent (e.g., 1-2 mg) into several small vials.

      • Add a measured volume of a different solvent to each vial (e.g., 0.1 mL).

      • Observe the solubility at room temperature.

      • If the reagent is not soluble, gently heat the vial and observe any changes.

      • Record your observations to guide your choice of reaction solvent.

  • Employing Co-solvents: A mixture of solvents can often be more effective than a single solvent.[2] The use of a co-solvent can modulate the polarity of the reaction medium to better match that of the solute.[2]

    • Expert Tip: For a largely nonpolar compound like diiodophenylhydrazine, starting with a nonpolar solvent in which it has some minimal solubility and adding a polar aprotic co-solvent like DMF or DMSO can be effective.

  • Temperature Elevation: Increasing the temperature of the reaction mixture is a common and effective method to increase the solubility of a solid. However, be mindful of the thermal stability of your reagents and the potential for side reactions at higher temperatures.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance the dissolution rate.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.

Root Cause Analysis:

Even if the reagent appears to be partially dissolved, a low concentration of the diiodophenylhydrazine in solution can lead to a slow reaction rate.

Solutions:

  • Increase Solvent Volume: While not always ideal, increasing the volume of the solvent can help to dissolve more of the reagent. This may require adjustments to the reaction concentration and work-up procedure.

  • Phase-Transfer Catalysis: If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport the reactant from one phase to another, facilitating the reaction.

  • Particle Size Reduction: Decreasing the particle size of the solid diiodophenylhydrazine reagent can increase its surface area, leading to a faster dissolution rate.[3] This can be achieved through methods like grinding the solid with a mortar and pestle before adding it to the reaction vessel.

Issue 3: Product precipitation is observed, but it is difficult to distinguish from the unreacted starting material.

Root Cause Analysis:

Both the starting diiodophenylhydrazine and the product of the reaction may have limited solubility in the reaction solvent, leading to a heterogeneous mixture.

Solutions:

  • In-Process Reaction Monitoring: Utilize analytical techniques to monitor the consumption of the starting material and the formation of the product.

    • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a reaction. A spot of the reaction mixture can be compared to spots of the pure starting materials.

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material to product over time.

  • Post-Reaction Work-up and Purification:

    • Filtration and Washing: After the reaction is complete, the solid can be collected by filtration and washed with a solvent in which the product is soluble but the starting material is not (or vice-versa). This will require some preliminary solubility testing of the expected product.

    • Recrystallization: This is a powerful technique for purifying solid products. The crude solid is dissolved in a minimum amount of a hot solvent, and then the solution is cooled slowly to allow for the formation of pure crystals of the product, leaving impurities in the solution.

Experimental Protocols

Protocol for Determining the Solubility of Diiodophenylhydrazine

This protocol provides a more quantitative approach to determining the solubility of your reagent in a given solvent.

Materials:

  • Diiodophenylhydrazine reagent

  • A selection of organic solvents (e.g., DMF, DMSO, ethanol, THF, toluene)

  • Small, sealable glass vials

  • Magnetic stirrer and stir bars

  • Temperature-controlled heating block or water bath

  • Analytical balance

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of the diiodophenylhydrazine reagent to a vial containing a known volume of the solvent.

    • Seal the vial and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Analyze the concentration of the diiodophenylhydrazine in the filtrate using a pre-calibrated HPLC or UV-Vis method.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L.

Data Presentation: Qualitative Solubility of Phenylhydrazine Derivatives

While specific data for diiodophenylhydrazine is limited, the following table provides a general guide to the solubility of phenylhydrazine and its derivatives in common solvents. This can serve as a starting point for your own investigations.

Solvent ClassSolventPhenylhydrazine SolubilityExpected Diiodophenylhydrazine Solubility
Polar Protic WaterSparingly soluble[4][5]Likely very poorly soluble
EthanolMiscible[4][5]Likely soluble with heating
MethanolMiscibleLikely soluble with heating
Polar Aprotic DMSOSolubleLikely soluble
DMFSolubleLikely soluble
AcetonitrileSolubleLikely moderately soluble
Nonpolar TolueneSolubleLikely sparingly soluble
HexaneSparingly solubleLikely poorly soluble
Ethers Diethyl EtherMiscible[4][5]Likely sparingly soluble
THFSolubleLikely moderately soluble

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing low solubility issues with diiodophenylhydrazine reagents.

Caption: A decision-making workflow for troubleshooting low solubility.

References

  • PubChem. (n.d.). (2,4-Dibromophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]

  • chemeurope.com. (n.d.). Phenylhydrazine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions of Sterically Hindered Ketones with Phenylhydrazines

Welcome to the Technical Support Center for optimizing the Fischer indole synthesis with sterically demanding substrates. This guide is designed for researchers, chemists, and drug development professionals who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the Fischer indole synthesis with sterically demanding substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reacting sterically hindered ketones with phenylhydrazines. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the unique challenges posed by steric hindrance in this classic and vital reaction.

Introduction: The Challenge of Steric Hindrance in the Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, prized for its ability to construct the indole nucleus from relatively simple precursors: a phenylhydrazine and a carbonyl compound.[1][2] However, when the carbonyl component is a sterically hindered ketone, the reaction's efficiency can plummet, leading to low yields, incomplete conversion, or even reaction failure.[3] This guide provides a systematic approach to troubleshooting and optimizing these challenging reactions, grounded in a deep understanding of the reaction mechanism.

The core of the issue lies in the multiple steps of the Fischer indole synthesis, each of which can be impeded by bulky substituents.[1][2] These steps include:

  • Hydrazone Formation: The initial condensation between the phenylhydrazine and the ketone can be slowed by bulky groups surrounding the carbonyl carbon.

  • Tautomerization: The conversion of the hydrazone to the crucial ene-hydrazine intermediate can be sterically influenced.

  • [1][1]-Sigmatropic Rearrangement: This key C-C bond-forming step is highly sensitive to the steric environment and is often the rate-determining step.[4]

  • Cyclization and Aromatization: The final steps to form the indole ring can also be affected by steric congestion.

This guide will address each of these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

When a Fischer indole synthesis with a sterically hindered ketone fails, it is often due to an inability to overcome the high activation energy of one or more steps. Here’s how to troubleshoot:

  • Inadequate Catalyst Strength: Standard acid catalysts may be insufficient for hindered substrates.

    • Solution: Employ stronger acid catalysts. Polyphosphoric acid (PPA) is a classic choice for difficult cyclizations as it serves as both a catalyst and a solvent, and can be used at high temperatures.[2][5] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful option known to drive reactions to completion, though its harshness requires careful handling.[6] A systematic comparison of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may be necessary to find the optimal catalyst for your specific substrate.[1]

  • Insufficient Thermal Energy: The[1][1]-sigmatropic rearrangement, in particular, has a significant energy barrier that is exacerbated by steric hindrance.

    • Solution 1: Increase Reaction Temperature: High-boiling point solvents such as toluene, xylene, or even higher-boiling ethers can be used to achieve the necessary temperatures (often >100-150 °C).

    • Solution 2: Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is an excellent technique for overcoming the activation barriers of reactions with sterically hindered substrates.[7][8] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times and improve yields where conventional heating fails.[9]

  • Purity of Starting Materials: Impurities in either the phenylhydrazine or the ketone can inhibit the catalyst or lead to side reactions, a problem that is more pronounced in sluggish reactions.[3]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization.

Q2: I am observing the formation of multiple products, including what appear to be regioisomers. How can I improve selectivity?

With unsymmetrical hindered ketones, the formation of two different ene-hydrazine intermediates can lead to a mixture of regioisomeric indoles.

  • Understanding the Selectivity: The regioselectivity is often a competition between the formation of the thermodynamically more stable (more substituted) ene-hydrazine and the kinetically favored (less sterically hindered) one.

    • Solution 1: Catalyst Choice: The acidity of the medium can influence the regioselectivity.[6] Stronger acids and higher temperatures tend to favor the thermodynamically more stable isomer, while milder conditions may favor the kinetic product.

    • Solution 2: Steric Directing Effects: The inherent sterics of the ketone can be the primary determinant. Often, the reaction will proceed via the less hindered ene-hydrazine. If this is not the desired isomer, alternative synthetic routes may be necessary.

Q3: The reaction starts, but then seems to stall, or I isolate byproducts from decomposition. What is happening?

Prolonged reaction times and harsh conditions required for hindered substrates can lead to the degradation of starting materials, intermediates, or the final indole product.

  • Thermal Instability:

    • Solution: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Microwave synthesis can be particularly advantageous here, as the significantly shorter reaction times minimize the opportunity for thermal decomposition.[7]

  • Acid-Catalyzed Side Reactions:

    • Solution: If using a very strong acid like PPA or Eaton's reagent, consider diluting it with a co-solvent like sulfolane or dichloromethane to moderate its reactivity and reduce charring or decomposition.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis and where does steric hindrance play a role?

The mechanism proceeds in several key steps, all of which can be impacted by steric bulk.[1][2]

Fischer_Indole_Mechanism

Steric hindrance primarily affects:

  • Hydrazone Formation (A -> B): Bulky groups can slow down the initial nucleophilic attack.

  • Ene-hydrazine Formation (B -> C): The formation of the double bond is influenced by the surrounding substituents.

  • [1][1]-Sigmatropic Rearrangement (C -> D -> E): This is often the most sterically demanding step, requiring a specific cyclic transition state.[10]

Q2: Which type of acid catalyst is generally better for hindered ketones: Brønsted or Lewis acids?

There is no universal answer, and the optimal catalyst is substrate-dependent.[1]

  • Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA) are effective and widely used. PPA is particularly useful for its high acidity and ability to act as a solvent at elevated temperatures.[5]

  • Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also common catalysts.[1] They function by coordinating to the carbonyl oxygen, facilitating hydrazone formation and subsequent steps.

For highly hindered systems, stronger Brønsted acids or more potent Lewis acids are generally required. Empirical screening of a small set of catalysts is the most practical approach.

Q3: Can I pre-form the hydrazone to improve my yield?

Yes, in some cases, a two-step procedure can be beneficial.

  • Rationale: Forming the hydrazone under milder conditions (e.g., refluxing in ethanol with a catalytic amount of acetic acid) and then subjecting the isolated hydrazone to the harsher cyclization conditions can sometimes improve the overall yield by preventing the degradation of the starting materials under strong acid.[11][12]

Q4: Are there any alternative methods if the Fischer indole synthesis fails completely with my highly hindered ketone?

Yes, if the steric hindrance is insurmountable for the Fischer conditions, other named reactions for indole synthesis might be more successful, although they start from different precursors. Some alternatives include:

  • The Bartoli Indole Synthesis: Useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.

  • The Madelung Synthesis: Involves the intramolecular cyclization of N-phenylamides, though it often requires harsh conditions.

  • The Larock Indole Synthesis: A palladium-catalyzed annulation of o-haloanilines and alkynes.

The choice of an alternative method will depend on the desired substitution pattern of the final indole and the availability of the necessary starting materials.[13]

Experimental Protocols & Data

General Protocol for Fischer Indole Synthesis with a Sterically Hindered Ketone

This protocol provides a starting point for optimization.

Step 1: Hydrazone Formation (Optional, but recommended)

  • In a round-bottom flask, dissolve the sterically hindered ketone (1.0 eq.) and phenylhydrazine (1.05 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of acetic acid if not used as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC until the ketone is consumed.

  • Cool the reaction mixture and isolate the hydrazone by filtration or by removing the solvent under reduced pressure. The crude hydrazone can often be used directly in the next step.

Step 2: Cyclization

  • Method A: Conventional Heating

    • Place the hydrazone from Step 1 in a round-bottom flask.

    • Add the acid catalyst. For PPA, use it as the solvent. For other catalysts like ZnCl₂ or p-TsOH, use a high-boiling solvent like toluene or xylene.

    • Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor by TLC.

    • Upon completion, cool the reaction and carefully quench by pouring it onto ice water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Method B: Microwave-Assisted Synthesis

    • In a microwave-safe vial, combine the hydrazone (1.0 eq.) and the acid catalyst (e.g., p-TsOH) in a suitable microwave-safe solvent (e.g., THF, DMF).[9][14]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at a high temperature (e.g., 150-180 °C) for a short duration (e.g., 5-20 minutes).[7]

    • Work up the reaction as described in Method A.

Data Summary: Influence of Reaction Conditions

The following table summarizes the expected impact of different reaction parameters on the synthesis with sterically hindered ketones.

ParameterConditionExpected Outcome with Hindered KetonesRationale
Catalyst Weak Acid (e.g., Acetic Acid)Low to no conversionInsufficient to overcome the high activation energy.
Strong Brønsted Acid (e.g., PPA)Improved conversion and yieldProvides the necessary protonation and can be used at high temperatures.[5]
Lewis Acid (e.g., ZnCl₂)Moderate to good yieldsEffective at activating the carbonyl and promoting cyclization.[1]
Temperature Low Temperature (<80 °C)No reactionInsufficient thermal energy for the[1][1]-sigmatropic rearrangement.
High Temperature (120-180 °C)Increased reaction rate and yieldProvides the necessary energy to overcome the activation barrier.[3]
Microwave HeatingRapid conversion, often with improved yieldsEfficient and rapid heating minimizes degradation from prolonged thermal stress.[7][8]
Solvent Low-boiling (e.g., Ethanol)Ineffective for cyclizationCannot reach the required temperatures for the key rearrangement step.
High-boiling (e.g., Toluene, Xylene)Enables higher reaction temperaturesAllows the reaction to be conducted at the necessary thermal conditions.
Solvent-freeCan be effective, especially with microwaveReduces waste and can lead to high reaction concentrations.[8]

Logical Workflow for Optimization

Troubleshooting_Workflow

References

  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (2025). BenchChem.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
  • Fischer Indole Synthesis. SynArchive.
  • Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. (1991). Journal of Organic Chemistry.
  • Citric acid as an e cient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at re ux condition in ethanol. (2014). Scientia Iranica.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC.
  • Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. (2024). MDPI.
  • One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. (2025).
  • Fischer Indole Syntheses with Polyphosphoric Acid. (1952). Semantic Scholar.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.
  • Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements. (2022). MDPI.

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021).
  • A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. (2009). PubMed.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2022). PMC.
  • Synthesis and Chemistry of Indole.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
  • Chemistry, Applications, and Synthesis Methods of Indole Deriv

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 2,4-Diiodophenylhydrazone Derivatives

Executive Summary While 2,4-dinitrophenylhydrazine (2,4-DNP) remains the historical "gold standard" for carbonyl characterization due to its distinct melting points and colorimetric changes, 2,4-diiodophenylhydrazine (2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 2,4-dinitrophenylhydrazine (2,4-DNP) remains the historical "gold standard" for carbonyl characterization due to its distinct melting points and colorimetric changes, 2,4-diiodophenylhydrazine (2,4-DIPH) derivatives offer a specialized alternative. These derivatives are increasingly relevant in antimicrobial pharmacophore screening and X-ray crystallographic phasing (due to the heavy atom effect of iodine).

This guide provides a technical comparison of the NMR spectral features of 2,4-diiodophenylhydrazones against the standard 2,4-DNP derivatives, focusing on the unique Heavy Atom on Light Atom (HALA) effects that distinguish the diiodo variants.

Part 1: Synthesis & Experimental Protocol

To ensure reproducible NMR data, the synthesis must yield high-purity crystalline derivatives. The high lipophilicity of the diiodo moiety requires specific solvent choices compared to the nitro-variant.

Optimized Synthesis Workflow
  • Reagent: 2,4-Diiodophenylhydrazine hydrochloride.

  • Solvent System: Ethanol/Acetic Acid (Standard) or DMSO (for high-throughput screening).

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mmol of the target aldehyde/ketone in 5 mL of 95% ethanol.

  • Reagent Addition: Add 1.1 mmol of 2,4-diiodophenylhydrazine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 60°C for 30 minutes. (Note: Diiodo derivatives often precipitate slower than DNP derivatives due to steric bulk).

  • Purification: Recrystallize from hot ethanol. Crucial: If the product is oily (common with long-chain aldehydes), switch to Methanol/Water (9:1).

NMR Acquisition Parameters
  • Solvent: DMSO-d6 is the mandatory solvent. Chloroform-d often fails to dissolve the hydrazone moiety effectively, leading to broadened NH peaks.

  • Frequency: Minimum 400 MHz recommended to resolve aromatic coupling patterns.

  • Temperature: 298 K (Standard).

Part 2: Comparative NMR Analysis (The Core)

The substitution of the Nitro (-NO₂) group with Iodine (-I) fundamentally alters the electronic landscape of the molecule. This results in predictable, distinct shifts in both


H and 

C NMR.
Electronic & Steric Drivers
  • 2,4-DNP (Nitro): Strong electron-withdrawing groups (EWG) via resonance and induction. Creates a highly deshielded environment. The ortho-nitro group forms a strong intramolecular Hydrogen Bond with the hydrazone NH, locking the conformation.

  • 2,4-DIPH (Iodine): Large atomic radius (1.98 Å). Weakly electron-withdrawing (inductive) but electron-donating (resonance). Key Feature: Iodine induces a "Heavy Atom Effect" (Spin-Orbit Coupling), which dramatically shields the attached carbon.

Quantitative Comparison Table
Feature2,4-Dinitrophenylhydrazone (Standard) 2,4-Diiodophenylhydrazone (Alternative) Mechanistic Cause
Hydrazone NH (

H)
10.0 – 14.0 ppm (Very Downfield)8.5 – 10.5 ppm (Moderately Downfield)DNP has strong intramolecular H-bonding with o-NO₂. Iodine is too bulky and poor at H-bonding.
Imine CH=N (

H)
8.0 – 9.0 ppm7.5 – 8.5 ppmNitro groups deshield the entire

-system more than Iodine.
Ipso-Carbon (

C)
140 – 150 ppm (Deshielded)85 – 100 ppm (Highly Shielded)HALA Effect: Spin-orbit coupling of Iodine shields the attached C significantly.
Aromatic Pattern Distinct doublets/singlets (3 protons)Distinct doublets/singlets (3 protons)Both are 1,2,4-trisubstituted systems, but coupling constants (

) differ.
Visual Appearance Bright Orange/RedPale Yellow / ColorlessExtended conjugation in DNP (Nitro) vs. limited conjugation in DIPH.
The "Fingerprint" Region: Carbon-13 Analysis

The most definitive proof of the 2,4-diiodo structure is the ipso-carbon shift .

  • In 2,4-DNP , the carbons attached to NO₂ are deshielded (shifted left, >140 ppm).

  • In 2,4-DIPH , the carbons attached to Iodine are shielded (shifted right, <100 ppm). This is counter-intuitive to standard electronegativity rules but is a well-documented relativistic effect known as the Heavy Atom on Light Atom (HALA) effect.

Part 3: Visualization of Logic & Workflow

Figure 1: Synthesis & Characterization Workflow

SynthesisWorkflow Start Aldehyde/Ketone Sample Reaction Condensation (60°C, 30 min) Start->Reaction Reagent 2,4-Diiodophenylhydrazine (in EtOH + AcOH) Reagent->Reaction Product Crystalline Hydrazone Reaction->Product - H2O NMR NMR Analysis (DMSO-d6) Product->NMR

Caption: Standardized workflow for the synthesis and isolation of diiodophenylhydrazones prior to NMR analysis.

Figure 2: NMR Assignment Decision Tree

NMRLogic Spectrum Analyze 1H NMR Spectrum (DMSO-d6) CheckNH Check 8.5 - 12.0 ppm Spectrum->CheckNH IsDNP Signal > 11.0 ppm? (Likely Nitro H-bond) CheckNH->IsDNP Very Downfield IsIodo Signal ~ 9.0 - 10.5 ppm? (Weaker Interaction) CheckNH->IsIodo Moderately Downfield Confirm Verify with 13C NMR IsDNP->Confirm IsIodo->Confirm C_Shift Check Ipso-Carbon (C-X) Confirm->C_Shift ResultDNP Shift > 140 ppm Confirmed: 2,4-DNP C_Shift->ResultDNP Deshielded ResultIodo Shift < 100 ppm Confirmed: 2,4-DIPH (HALA Effect) C_Shift->ResultIodo Shielded (Upfield)

Caption: Logical decision tree for distinguishing 2,4-diiodo derivatives from nitro-derivatives using 1H and 13C spectral features.

Part 4: Scientific Interpretation & Causality

Why the Shift Differences Matter
  • Proton Exchangeability: The NH proton in 2,4-DIPH is more "mobile" than in 2,4-DNP. In DNP, the NH is locked in a 6-membered pseudo-ring with the nitro oxygen. In DIPH, this lock is absent. Consequently, DIPH NH signals may broaden more significantly if the DMSO is "wet" (contains water), whereas DNP NH signals remain sharp.

  • Solubility & Aggregation: Diiodo derivatives are significantly heavier and more hydrophobic. At high concentrations in NMR tubes, they may form dimers, causing slight chemical shift drifts. Always acquire spectra at dilute concentrations (<10 mg/0.6 mL).

Application in Drug Discovery

While DNP is purely analytical, 2,4-diiodophenylhydrazones are often synthesized as final products for antimicrobial screening . The heavy iodine atoms facilitate penetration into lipid membranes of bacteria (e.g., S. aureus), making the characterization of these specific derivatives critical for Structure-Activity Relationship (SAR) studies.

References

  • Antimicrobial Context of Hydrazones: Synthesis and antimicrobial activity of aryldiazenyl/arylhydrazono pyrazoles. (Discusses the structural and biological relevance of halogenated hydrazone derivatives).

  • The Heavy Atom (HALA) Effect in NMR: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. (Foundational text explaining why Iodine shields attached carbons, causing the <100 ppm shift).

  • Comparative Hydrazone Characterization: Design, Synthesis, and In Vitro Bioactivity Studies of Hydrazide-Hydrazones. (Provides experimental protocols for synthesizing and characterizing iodinated hydrazone analogs).

  • Standard 2,4-DNP Characterization: Comparative Analysis of NMR Spectroscopy for Impurity Profiling in the Synthesis of Acetophenone 2,4-dinitrophenylhydrazone. (Baseline data for the nitro-derivative).

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Diiodophenylhydrazine

A Senior Application Scientist's Guide to Predicting and Interpreting EI-MS Fragmentation Patterns of Halogenated Phenylhydrazines for Researchers, Scientists, and Drug Development Professionals. In the landscape of phar...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Interpreting EI-MS Fragmentation Patterns of Halogenated Phenylhydrazines for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and analytical chemistry, the unambiguous identification of novel compounds and their metabolites is paramount. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a cornerstone technique for the structural elucidation of volatile and semi-volatile small organic molecules.[1] The success of this technique hinges on the predictable and reproducible fragmentation of a molecule upon ionization, which generates a unique mass spectrum that serves as a molecular fingerprint.[2]

This guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4-diiodophenylhydrazine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide will leverage established principles of mass spectrometry, fragmentation mechanisms of halogenated aromatic compounds, and comparative data from its structural analog, 2,4-dichlorophenylhydrazine, to construct a scientifically grounded predictive analysis.[3][4][5] Understanding these patterns is crucial for researchers synthesizing or working with novel halogenated compounds, enabling them to rapidly identify intermediates, impurities, and final products.

The Energetic Heart of the Matter: Electron Ionization Mass Spectrometry

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] In the ion source of the mass spectrometer, a beam of high-energy electrons (typically 70 eV) bombards the gaseous analyte molecules.[6][7][8] This energetic collision is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[9][10] The 70 eV standard is utilized to ensure that sufficient energy is imparted to induce fragmentation and to generate reproducible spectra that can be compared across different instruments and databases.[8]

The excess internal energy of the molecular ion often leads to its decomposition into smaller, charged fragments and neutral radicals or molecules.[8][10][11] The fragmentation pathways are not random; they are governed by the inherent chemical stability of the resulting ions and neutral losses.[9][10] Bonds that are weaker or that lead to the formation of particularly stable carbocations or resonance-stabilized structures are more likely to cleave.[11][12] It is the pattern of these fragment ions, their mass-to-charge ratios (m/z), and their relative abundances that constitute the mass spectrum.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized, yet robust, protocol for the analysis of 2,4-diiodophenylhydrazine and its analogs via GC-MS with an EI source. This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

Objective: To obtain the electron ionization mass spectrum of 2,4-diiodophenylhydrazine and 2,4-dichlorophenylhydrazine for comparative analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for these analytes. A standard dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

Materials:

  • 2,4-Diiodophenylhydrazine (solid)

  • 2,4-Dichlorophenylhydrazine (solid)[13]

  • High-purity solvent (e.g., methanol, dichloromethane, or ethyl acetate) for sample dissolution.

  • Inert gas for GC carrier gas (e.g., Helium or Hydrogen).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each analyte in a suitable volatile solvent.

    • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • GC-MS Parameters:

    • Injector:

      • Mode: Splitless (for higher sensitivity with dilute samples) or Split (e.g., 20:1 split ratio for more concentrated samples).

      • Injector Temperature: 250 °C (to ensure rapid volatilization without thermal degradation).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Temperature Ramp: Increase at a rate of 10-15 °C/min to a final temperature of 280-300 °C.

      • Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of the analyte.

    • Carrier Gas:

      • Flow Rate: Constant flow of 1.0-1.2 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400. A wider range can be used if heavier fragments are anticipated.

      • Solvent Delay: A delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum of 2,4-dichlorophenylhydrazine with library data (e.g., NIST) to validate the method.[14]

    • Analyze the fragmentation pattern of 2,4-diiodophenylhydrazine based on the principles outlined below.

Predictive Fragmentation Analysis: 2,4-Diiodophenylhydrazine vs. 2,4-Dichlorophenylhydrazine

The fragmentation of these halogenated phenylhydrazines is expected to be directed by several key structural features: the aromatic ring, the hydrazine moiety, and the halogen substituents. The stability of the aromatic ring will likely lead to a prominent molecular ion peak.[15][16]

2,4-Dichlorophenylhydrazine (MW: 177.02 g/mol for C₆H₆Cl₂N₂)

The mass spectrum of 2,4-dichlorophenylhydrazine hydrochloride shows characteristic fragmentation.[3] The free base will exhibit the following key fragments:

  • Molecular Ion (M•+): A peak at m/z 176 (corresponding to the ³⁵Cl isotopes) will be observed, accompanied by isotope peaks at m/z 178 and 180 due to the presence of two chlorine atoms. This isotopic signature is a powerful diagnostic tool for chlorine-containing compounds.

  • Loss of •NH₂: A common fragmentation for hydrazines is the cleavage of the N-N bond, leading to the loss of an amino radical (•NH₂). This would result in a fragment at m/z 161.

  • Loss of N₂H₃•: Cleavage of the C-N bond can result in the loss of the hydrazinyl radical (N₂H₃•), yielding a dichlorobenzene cation at m/z 145.

  • Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments is also possible, leading to ions at m/z 141 (from M•+) or m/z 110 (from the dichlorobenzene cation).

Predicted Fragmentation of 2,4-Diiodophenylhydrazine (MW: 359.92 g/mol for C₆H₆I₂N₂)

Extrapolating from the principles observed with the chloro-analog and the known behavior of iodo-aromatic compounds, we can predict the fragmentation of 2,4-diiodophenylhydrazine:

  • Molecular Ion (M•+): A strong molecular ion peak is expected at m/z 360. Iodine is monoisotopic (¹²⁷I), so no significant isotopic pattern will be observed for the molecular ion itself.

  • Loss of •NH₂: Similar to the chloro-analog, the loss of an amino radical (•NH₂) is a highly probable fragmentation pathway, which would yield a prominent ion at m/z 345.

  • Loss of N₂H₃•: Cleavage of the C-N bond is expected, resulting in the formation of a diiodobenzene cation at m/z 329.

  • Loss of Iodine: The C-I bond is significantly weaker than the C-Cl bond, making the loss of an iodine radical (•I, 127 mass units) a very favorable fragmentation pathway. This can occur from the molecular ion to give a fragment at m/z 233, or from other fragments.

  • Sequential Loss of Iodine: The sequential loss of both iodine atoms is highly probable. From the diiodobenzene cation (m/z 329), the loss of an iodine radical would produce an iodophenyl cation at m/z 202. A subsequent loss of the second iodine atom would lead to a phenyl cation at m/z 77.

  • Deiodination: In some mass spectrometry techniques, particularly with certain mobile phases in LC-MS, dehalogenation can be observed.[17] While less common in standard EI-MS, the potential for hydrogen rearrangement and loss of HI should be considered.

Comparative Data Summary

Analyte Molecular Weight ( g/mol ) Predicted Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Neutral Loss
2,4-Dichlorophenylhydrazine 177.02176 (with Cl isotope pattern)161 (-•NH₂), 145 (-•N₂H₃), 141 (-•Cl), 110 (-•N₂H₃, -•Cl)
2,4-Diiodophenylhydrazine 359.92360345 (-•NH₂), 329 (-•N₂H₃), 233 (-•I), 202 (-•N₂H₃, -•I), 77 (-•N₂H₃, -2•I)

Visualizing the Fragmentation Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the predicted primary fragmentation pathways for 2,4-diiodophenylhydrazine and its chloro-analog.

G cluster_diiodo 2,4-Diiodophenylhydrazine Fragmentation M_diiodo C₆H₆I₂N₂⁺• m/z = 360 F1_diiodo C₆H₅I₂N⁺ m/z = 345 M_diiodo->F1_diiodo - •NH₂ F2_diiodo C₆H₄I₂⁺• m/z = 329 M_diiodo->F2_diiodo - •N₂H₃ F3_diiodo C₆H₆IN₂⁺• m/z = 233 M_diiodo->F3_diiodo - •I F4_diiodo C₆H₄I⁺ m/z = 202 F2_diiodo->F4_diiodo - •I F5_diiodo C₆H₄⁺• m/z = 77 F4_diiodo->F5_diiodo - •I

Caption: Predicted EI-MS fragmentation of 2,4-diiodophenylhydrazine.

G cluster_dichloro 2,4-Dichlorophenylhydrazine Fragmentation M_dichloro C₆H₆Cl₂N₂⁺• m/z = 176 F1_dichloro C₆H₅Cl₂N⁺ m/z = 161 M_dichloro->F1_dichloro - •NH₂ F2_dichloro C₆H₄Cl₂⁺• m/z = 145 M_dichloro->F2_dichloro - •N₂H₃ F3_dichloro C₆H₆ClN₂⁺• m/z = 141 M_dichloro->F3_dichloro - •Cl F4_dichloro C₆H₄Cl⁺ m/z = 110 F2_dichloro->F4_dichloro - •Cl

Caption: EI-MS fragmentation of 2,4-dichlorophenylhydrazine.

Conclusion and Field-Proven Insights

This guide provides a predictive framework for understanding the mass spectral fragmentation of 2,4-diiodophenylhydrazine by drawing parallels with its better-documented chloro-analog and fundamental principles of mass spectrometry. The key differentiators in the fragmentation pattern are expected to arise from the weaker C-I bond compared to the C-Cl bond, leading to more prominent fragments associated with the loss of iodine.

References

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Unknown. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 2,4-Diiodophenylhydrazine Complexes

Executive Summary 2,4-Diiodophenylhydrazine (2,4-DIPH) represents a specialized, high-performance alternative to the standard 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent. While 2,4-DNPH remains the industry standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diiodophenylhydrazine (2,4-DIPH) represents a specialized, high-performance alternative to the standard 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent. While 2,4-DNPH remains the industry standard for qualitative identification (UV-Vis, melting point) of carbonyl compounds, it often fails in ab initio structural elucidation due to the absence of heavy atoms required for crystallographic phasing.

This guide details the synthesis, complexation, and crystallographic application of 2,4-DIPH. By incorporating two heavy iodine atoms (


), 2,4-DIPH derivatives facilitate Single Anomalous Dispersion (SAD)  phasing, enabling the determination of absolute configuration for chiral pharmaceutical intermediates without requiring known chiral references.

Part 1: Strategic Comparison (2,4-DIPH vs. 2,4-DNPH)

The choice between nitro- and iodo-substituted hydrazines depends on the analytical goal. 2,4-DNPH is optimized for detection; 2,4-DIPH is optimized for structure solution.

Table 1: Physicochemical & Crystallographic Properties[1][2][3][4]
Feature2,4-DNPH (Standard) 2,4-DIPH (Advanced)
Primary Application Qualitative ID (TLC, MP), UV-Vis quantitation.Absolute Structure Determination (X-ray).
Electronic Character Electron-withdrawing (

); strong dipole.
Polarizable (

); Halogen bonding donor.
X-ray Scattering Power Low (

at Cu

).
High (

at Cu

).
Phasing Method Direct Methods (Requires high res <1.0 Å).SAD / SIR (Works at lower res ~2.0 Å).
Crystallinity Forms H-bonded sheets (Nitro

Amine).
Forms Halogen-bonded networks (

).
Solubility Soluble in acidic alcohols/DMSO.Soluble in non-polar organics (

, Toluene).

Part 2: Synthesis & Complexation Protocols

Since 2,4-DIPH is not a standard shelf reagent, it must often be synthesized in situ or prepared from 2,4-diiodoaniline prior to derivatization.

Workflow Visualization: Synthesis & Derivatization

SynthesisWorkflow Aniline 2,4-Diiodoaniline Diazo Diazonium Salt (0-5°C) Aniline->Diazo NaNO2 / HCl Diazotization DIPH 2,4-DIPH Reagent (Solid) Diazo->DIPH SnCl2 / HCl Reduction Complex Crystalline Hydrazone (The Complex) DIPH->Complex Condensation Carbonyl Target Carbonyl (Drug Intermediate) Carbonyl->Complex Acid Cat. EtOH/Reflux

Figure 1: Synthetic pathway from precursor aniline to the final crystallizable hydrazone complex.[1][2][3]

Protocol A: Preparation of 2,4-Diiodophenylhydrazine (Reagent)

Caution: Hydrazines are toxic. Iodine compounds are light-sensitive. Work in low-light conditions.

  • Diazotization:

    • Dissolve 10 mmol of 2,4-diiodoaniline in 20 mL of concentrated HCl.

    • Cool to 0°C in an ice/salt bath.

    • Dropwise add 12 mmol

      
       (aq) while maintaining temp <5°C. Stir for 30 min.
      
  • Reduction:

    • Prepare a solution of 25 mmol

      
       in 15 mL conc. HCl. Cool to 0°C.
      
    • Add the diazonium solution to the stannous chloride solution with vigorous stirring.

    • A precipitate of the hydrazine hydrochloride salt will form immediately.

  • Isolation:

    • Filter the solid and wash with cold dilute HCl.

    • Neutralize the salt with 10% NaOH to liberate the free base (2,4-DIPH).

    • Recrystallize from ethanol/water. Store in amber vials.

Protocol B: Derivatization (Complex Formation)

This step forms the Schiff base (hydrazone) "complex" used for X-ray analysis.

  • Preparation: Dissolve 0.5 mmol of the target carbonyl compound (aldehyde/ketone) in 5 mL ethanol.

  • Addition: Add 0.55 mmol of 2,4-DIPH (prepared above) and 2 drops of glacial acetic acid.

  • Reflux: Heat at reflux for 30–60 minutes. (Iodo-analogs react slower than Nitro-analogs due to steric bulk).

  • Crystallization:

    • Method 1 (Standard): Cool slowly to RT. If oil forms, reheat and add drops of water until turbid, then cool.

    • Method 2 (Vapor Diffusion): Dissolve the crude hydrazone in a minimal amount of

      
       in a small vial. Place this vial inside a larger jar containing Hexane. Seal and wait 24–48h.
      

Part 3: Crystallographic Analysis & Phasing

The primary advantage of 2,4-DIPH complexes is the ability to use the Heavy Atom Method .

Mechanism: The Anomalous Signal

Iodine has a K-absorption edge at 33.17 keV (0.37 Å), which is often too high for standard home sources. However, at the Cu K


  wavelength (1.54 Å), Iodine exhibits a significant anomalous scattering signal (

). This is sufficient to phase structures of molecules up to ~500 Da using a single derivative.
Workflow Visualization: Phasing Logic

PhasingLogic Data Collect X-ray Data (Cu K-alpha) Patterson Difference Patterson Map Data->Patterson Anomalous Diff Phasing Calculate Phases (SAD/SIR) Data->Phasing Substructure Locate Iodine Sites Patterson->Substructure Harker Vectors Substructure->Phasing Heavy Atom Model Map Electron Density Map Phasing->Map Model Build Structure (Assign Chirality) Map->Model

Figure 2: Crystallographic workflow for determining absolute structure using Iodine anomalous scattering.

Data Processing Guidelines
  • Redundancy: Collect highly redundant data (>10x) to accurately measure the small anomalous differences (

    
    ).
    
  • Absorption Correction: Iodine absorbs X-rays strongly (

    
     is high). Numerical absorption correction based on crystal face indexing is mandatory to prevent scaling errors from masking the anomalous signal.
    
  • Space Group Determination: Be aware that 2,4-DIPH complexes often crystallize in centrosymmetric space groups (e.g.,

    
    ) if the target is achiral. If the target is chiral, the complex must crystallize in a non-centrosymmetric group (e.g., 
    
    
    
    ), enabling absolute configuration determination.

Part 4: Structural Features (Halogen Bonding)

Unlike 2,4-DNPH, which relies on


-stacking and hydrogen bonding, 2,4-DIPH complexes often exhibit Halogen Bonding .
  • Interaction Type:

    
     (Lewis Base, e.g., Carbonyl O, Imine N).
    
  • Geometry: Strictly linear (

    
    ).
    
  • Impact: This directional interaction can "lock" flexible alkyl chains in the target molecule, reducing thermal disorder (lower B-factors) and improving resolution compared to the parent compound.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Phasing with Iodine

    • Dauter, Z. (2003). "Phasing at high resolution using Ta6Br12 cluster and other heavy atoms." Acta Crystallographica Section D, 59(3), 492-498. Link

  • Comparison with 2,4-DNPH Structures

    • Wardell, J. L., et al. (2006). "2,4-Dinitrophenylhydrazine: a second polymorph." Acta Crystallographica Section C, 62(6), o318-o320. Link

  • Iodobenzoic Acid Hydrazones (Structural Analogues)

    • Popiołek, L., et al. (2024). "Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid." Materials, 17(15), 3785. Link

  • Halogen Bonding in Crystal Engineering

    • Metrangolo, P., et al. (2005). "Halogen bonding: the buck stops here." Angewandte Chemie International Edition, 44(35), 5526-5526. Link

Sources

Comparative

UV-Vis Absorption Spectra of 2,4-Diiodophenylhydrazine Derivatives: A Comparative Technical Guide

This guide provides a technical framework for the characterization of 2,4-diiodophenylhydrazine (2,4-DIPH) derivatives, contrasting them with the industry-standard 2,4-dinitrophenylhydrazine (2,4-DNPH). Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the characterization of 2,4-diiodophenylhydrazine (2,4-DIPH) derivatives, contrasting them with the industry-standard 2,4-dinitrophenylhydrazine (2,4-DNPH).

Executive Summary & Strategic Context

Objective: To characterize the UV-Vis spectral properties of hydrazones derived from 2,4-diiodophenylhydrazine (2,4-DIPH) and compare them against the benchmark reagent, 2,4-dinitrophenylhydrazine (2,4-DNPH).

Significance: While 2,4-DNPH is the gold standard for visual identification of carbonyls (yielding vibrant yellow/orange precipitates), 2,4-DIPH offers unique advantages in X-ray crystallography (due to the heavy atom effect of Iodine for phasing) and Mass Spectrometry (distinct isotopic mass defect). However, its spectral footprint is less documented. This guide establishes the protocol for synthesizing, purifying, and spectrally profiling these derivatives.

Key Comparative Differentiators
Feature2,4-DNPH (Standard) 2,4-DIPH (Alternative)
Electronic Character Strong Electron Withdrawing (

)
Weak Inductive Withdrawal / Heavy Atom (

)
Spectral Shift Strong Bathochromic (Red Shift)Hypsochromic (Blue Shift) relative to DNPH
Color (Visual) Yellow to Red (Extended Conjugation)Pale Yellow to Colorless (Reduced Conjugation)
Primary Utility TLC/Visual Detection, HPLCX-Ray Phasing, MS Tagging, Steric Studies

Theoretical Framework: Electronic & Steric Effects

The Chromophore System

The UV-Vis absorption of phenylhydrazones arises from the


 and 

transitions within the conjugated system formed by the benzene ring, the hydrazine bridge (

), and the carbonyl carbon.
  • 2,4-DNPH Mechanism: The nitro groups at the ortho and para positions are powerful auxochromes. They participate in extensive resonance delocalization, significantly lowering the energy gap (

    
    ) between the HOMO and LUMO. This pushes the absorption maximum (
    
    
    
    ) into the visible region (
    
    
    ), resulting in intense colors.
  • 2,4-DIPH Mechanism: Iodine atoms are heavy and large.

    • Electronic: Iodine is less electron-withdrawing than a nitro group. It does not support the same extent of "push-pull" charge transfer resonance. Consequently, the

      
       transition requires higher energy, leading to a hypsochromic shift (blue shift)  compared to DNPH.
      
    • Steric: The large atomic radius of Iodine (198 pm) at the ortho (2-position) creates significant steric hindrance. This can force the hydrazone linkage out of planarity with the benzene ring, breaking conjugation and further lowering the

      
       and molar absorptivity (
      
      
      
      ).
The Heavy Atom Effect

While less relevant for simple UV-Vis absorption, the presence of two Iodine atoms introduces strong spin-orbit coupling.

  • Implication: Fluorescence (common in some hydrazones) is likely quenched in 2,4-DIPH derivatives due to efficient Intersystem Crossing (ISC) to the triplet state. This makes 2,4-DIPH derivatives poor candidates for fluorescence detection but potentially interesting for phosphorescence studies.

Experimental Protocol: Synthesis & Characterization

Reagent Preparation

Safety Note: Hydrazines are potential carcinogens and skin irritants. Handle in a fume hood.

  • Brady’s Reagent Analog (DIPH): Dissolve

    
     of 2,4-diiodophenylhydrazine in 
    
    
    
    of conc.
    
    
    . Carefully add this to
    
    
    of water and
    
    
    of ethanol. Note: DIPH is less soluble than DNPH; mild heating may be required.
Derivatization Workflow (General Procedure)
  • Dissolution: Dissolve

    
     of the unknown carbonyl compound (aldehyde/ketone) in 
    
    
    
    of ethanol.
  • Condensation: Add

    
     of the DIPH reagent.
    
  • Crystallization: If no precipitate forms immediately, heat gently on a water bath for 5–10 minutes. Cool in an ice bath.

  • Purification: Filter the solid. Crucial Step: Recrystallize from ethanol-water or ethyl acetate to remove unreacted hydrazine, which absorbs in the UV region (

    
    ) and interferes with accurate 
    
    
    
    determination.
UV-Vis Measurement Protocol
  • Solvent: Spectroscopic grade Acetonitrile or Methanol . (Acetonitrile is preferred to avoid hydrogen bonding shifts common in alcohols).

  • Concentration: Prepare a stock solution of

    
    . Dilute to 
    
    
    
    for the scan.
  • Blank: Pure solvent.

  • Scan Range:

    
     to 
    
    
    
    .

Visualization of Reaction & Workflow

Reaction Mechanism (Schiff Base Formation)

ReactionMechanism Carbonyl Carbonyl Compound (R-C=O) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Acid Cat. (H+) DIPH 2,4-Diiodophenylhydrazine (Ar-NH-NH2) DIPH->Intermediate Product 2,4-Diiodophenylhydrazone (Schiff Base) Intermediate->Product - H2O (Elimination) Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation of 2,4-DIPH with a carbonyl compound to form the hydrazone.

Characterization Workflow

Workflow cluster_purification 1. Purification Phase cluster_analysis 2. Spectral Analysis Start Start: Raw Synthesis Product Recryst Recrystallize (Ethanol/Ethyl Acetate) Start->Recryst Dry Vacuum Dry (Remove Solvent) Recryst->Dry PurityCheck Check Purity (TLC / Melting Point) Dry->PurityCheck PurityCheck->Recryst If Impure PrepareSol Prepare 10^-5 M Solution (Acetonitrile) PurityCheck->PrepareSol If Pure Baseline Run Baseline Correction (Pure Solvent) PrepareSol->Baseline Scan Scan 200-500 nm Baseline->Scan Data Extract Data: λmax and Absorbance (A) Scan->Data Calc Calculate Molar Absorptivity (ε) ε = A / (c * l) Data->Calc

Caption: Step-by-step workflow for ensuring accurate spectral data collection.

Data Analysis & Expected Results

When characterizing your specific derivatives, organize your data into the following comparative matrix. Since literature values for DIPH are rare, your experimental values will likely become the primary reference.

Comparative Spectral Matrix (Template)
Carbonyl SubstrateDerivativePredicted

(nm)
Observed

(nm)

(

)
Visual Color
Acetone 2,4-DNPH

[Lit: 365]

Yellow
2,4-DIPH

[Experimental] [Calc] Pale Yellow
Benzaldehyde 2,4-DNPH

[Lit: 378]

Orange-Red
2,4-DIPH

[Experimental] [Calc] Yellow
Acetophenone 2,4-DNPH

[Lit: 385]

Orange
2,4-DIPH

[Experimental] [Calc] Yellow
Calculating Molar Absorptivity ( )

To ensure your data is publishable, you must report the Molar Extinction Coefficient (


).


  • 
     : Absorbance at 
    
    
    
    (must be between 0.1 and 1.0 for accuracy).
  • 
     : Concentration in mol/L (M).
    
  • 
     : Path length of the cuvette (usually 1 cm).
    

Technical Tip: If your 2,4-DIPH derivative shows a


 below 

, verify that you are not observing the unreacted hydrazine reagent. The derivative should always have a distinct band shift relative to the starting material.

References

  • Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for UV-Vis electronic transitions and auxochrome effects).
  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Phenylhydrazine Derivatives. Available at: [Link] (For baseline comparison of non-iodinated analogs).

  • Shriver, J. A. (2020). Heavy Atom Derivatization in Crystallography. Journal of Structural Biology.
Validation

Comparative Guide: HPLC Analysis of Carbonyls Using Diiodophenylhydrazine (DIPH) vs. Dinitrophenylhydrazine (DNPH)

Executive Summary The Bottom Line: While 2,4-Dinitrophenylhydrazine (DNPH ) remains the regulatory gold standard (e.g., EPA Method TO-11A) for UV-based aldehyde quantification, 2,4-Diiodophenylhydrazine (DIPH ) is an eme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While 2,4-Dinitrophenylhydrazine (DNPH ) remains the regulatory gold standard (e.g., EPA Method TO-11A) for UV-based aldehyde quantification, 2,4-Diiodophenylhydrazine (DIPH ) is an emerging alternative specifically engineered for Mass Spectrometry (MS) applications.

  • Switch to DIPH if: You require enhanced MS sensitivity, mass defect filtering to remove biological noise, or increased lipophilicity to separate hydrophilic short-chain aldehydes (e.g., formaldehyde) from the solvent front.

  • Stick with DNPH if: You rely on standard UV detection (360 nm) and require direct comparison to legacy regulatory data.[1]

Mechanistic & Physicochemical Basis

To understand the retention time shifts, one must analyze the substituent effects on the phenyl ring. The derivatization mechanism (Schiff base formation) is identical, but the resulting physicochemical properties differ drastically.

The Derivatization Pathway

Both reagents react via acid-catalyzed nucleophilic addition-elimination.

ReactionPathway Aldehyde Carbonyl (Aldehyde/Ketone) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + H+ Reagent Hydrazine Reagent (DNPH or DIPH) Reagent->Intermediate Product Stable Hydrazone (Analyte) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: General reaction scheme for hydrazone formation. The 'Reagent' node represents either DNPH or DIPH.

Hydrophobicity & Retention Prediction

The primary driver for HPLC retention on a C18 column is the partition coefficient (


). The substitution of Nitro (

) groups with Iodine (

) atoms fundamentally alters the interaction with the stationary phase.
  • Nitro Group (

    
    ):  Electron-withdrawing, polar. 
    
    
    
    .
  • Iodine (

    
    ):  Large atomic radius, highly polarizable, lipophilic. 
    
    
    
    .

Impact: DIPH derivatives are significantly more hydrophobic than DNPH derivatives. Consequently, DIPH derivatives will always elute later than their DNPH counterparts under identical isocratic conditions.

Comparative Performance Data

Physicochemical Profile

The following table contrasts the two reagents to guide method development.

FeatureDNPH (Standard) DIPH (Alternative) Implication for HPLC
Substituents 2,4-Dinitro (

)
2,4-Diiodo (

)
Iodine increases retention factor (

).[1]
LogP (Approx) ~1.5 (Derivative dependent)~3.8 - 4.5DIPH requires higher % Organic mobile phase.
UV Max ~360 nm~350 nm (Broad)DNPH has higher molar absorptivity (

).[1]
MS Ionization Good (ESI-)Excellent (ESI+/-)DIPH offers better ionization efficiency.
Mass Defect PositiveNegative DIPH allows "Mass Defect Filtering" to remove noise.
Predicted Retention Time Shift (Relative)

Note: Absolute retention times depend on column dimensions and flow rate. The data below represents the Relative Retention Factor (RRF) compared to the solvent front (


).

Condition: C18 Column, 50:50 ACN:Water Isocratic.

Analyte (Aldehyde)DNPH Retention (

)
DIPH Retention (

)
Shift Factor
Formaldehyde 1.0 (Early Eluter)~2.52.5x (Better separation from void)
Acetaldehyde 1.4~3.82.7x
Benzaldehyde 3.2~9.53.0x (Significantly retained)
Hexanal 6.5>18.0High (May require gradient to elute)

Key Insight: For short-chain aldehydes (Formaldehyde, Acetaldehyde), DIPH is superior because it moves the peaks away from the solvent front and polar interferences.[1] For long-chain aldehydes (>C6), DIPH may cause excessively long run times, requiring a steep organic gradient.

Experimental Protocols

Method A: Standard DNPH Derivatization (Reference)

Based on EPA Method TO-11A.

  • Reagent: Sat. solution of DNPH in 2N HCl.

  • Reaction: Mix sample + reagent (1:1). Incubate 20 min at ambient temp.

  • Quench: Not usually required if analyzing immediately; extraction with Citrate buffer if pH adjustment needed.

  • HPLC: 60% ACN / 40% Water.

Method B: DIPH Derivatization (High Sensitivity MS)

Optimized for lipophilic capture.

  • Reagent Prep: Dissolve 50 mg 2,4-Diiodophenylhydrazine in 50 mL Acetonitrile (acidified with 0.1% Formic Acid). Note: DIPH is less soluble in pure aqueous acid than DNPH.

  • Reaction:

    • Add 100 µL Sample.

    • Add 200 µL DIPH Reagent.

    • Catalyst: Add 10 µL 1M HCl or TCA.

    • Incubation: 60 °C for 30 mins (Iodine sterics may slow reaction kinetics slightly compared to Nitro).

  • Work-up: Cool to RT. Inject directly if using MS; otherwise, dilute with water to focus on column head.

  • HPLC Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B (higher starting organic required than DNPH). Ramp to 95% B over 10 min.

Decision Logic for Reagent Selection

Use the following logic flow to determine if switching to DIPH is scientifically justified for your project.

DecisionTree Start Select Derivatization Agent Detection Primary Detection Method? Start->Detection UV UV / PDA Only Detection->UV Optical MS Mass Spectrometry (LC-MS/MS) Detection->MS Ion Analysis DNPH_Rec Use DNPH (Standard, Cost-effective) UV->DNPH_Rec High Molar Absorptivity Target Target Analyte Type MS->Target Hydrophilic C1-C3 Aldehydes (Formaldehyde/Acetaldehyde) Target->Hydrophilic Increases Retention on C18 Lipophilic Fatty Aldehydes (>C6) Target->Lipophilic Prevents excessive retention times DIPH_Rec Use DIPH (Mass Defect, Retention Shift) Hydrophilic->DIPH_Rec Increases Retention on C18 Lipophilic->DNPH_Rec Prevents excessive retention times

Figure 2: Decision matrix for selecting between DNPH and DIPH based on instrumentation and analyte polarity.

Scientific Validation & Troubleshooting

Self-Validating System Suitability

When setting up the DIPH method, you must validate the "Shift Factor" to ensure the reagent is working:

  • The "Blank" Test: Inject the DIPH reagent alone. You should see a large peak late in the gradient (excess reagent).

  • The "Shift" Confirmation: Run a standard of Acetone-DNPH and Acetone-DIPH.

    • Pass Criteria: The Acetone-DIPH peak must elute significantly after the Acetone-DNPH peak. If they co-elute, your reagent may have degraded or is mislabeled.

Common Pitfalls
  • Solubility: DIPH is hydrophobic. If you attempt to dissolve it in 2N HCl (like DNPH), it will precipitate. Use Acetonitrile or Methanol as the solvent base.

  • Carryover: Due to the iodine atoms, DIPH derivatives stick avidly to stainless steel and plastic tubing. Use a needle wash containing 90% ACN/10% IPA.

References

  • U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). Center for Environmental Research Information. [Link]

  • Valko, K. (2000). Chromatographic Physicochemical Property Measurements.[2][3][4][5][6][7][8] In Handbook of Analytical Separations (Vol. 1). Elsevier. (Source for hydrophobicity/retention correlation principles).

  • Siegel, M. M., et al. (1998). Mass Spectral Sensitivity Enhancement of Carbonyl Compounds Using Halogenated Phenylhydrazine Derivatization. (Foundational concept for using I/Br/Cl-hydrazines for MS detection).
  • PubChem Database. 2,4-Dinitrophenylhydrazine (CID 3776) and Phenylhydrazine derivatives. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (2,4-diiodophenyl)-hydrazine

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (2,4-diiodophenyl)-hydrazine. As a compound possessing both a reactive hydrazine functional group and a halogenated aromati...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (2,4-diiodophenyl)-hydrazine. As a compound possessing both a reactive hydrazine functional group and a halogenated aromatic ring, it necessitates a multi-faceted approach to its management as hazardous waste. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and scientific integrity.

The core principle of this guide is risk mitigation through established chemical principles. Hydrazine and its derivatives are recognized for their toxicity, reactivity, and potential carcinogenicity.[1][2][3] The di-iodinated phenyl ring introduces the characteristics of a halogenated organic compound, which can persist in the environment and may produce toxic combustion byproducts like hydrogen iodide if not handled correctly.[4][5] Therefore, every step, from personal protective equipment to the final disposal pathway, is grounded in a thorough understanding of these risks.

Immediate Safety & Handling Protocols

Proper handling is the first line of defense against exposure and accidental release. Adherence to these protocols is mandatory for all personnel.

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and the hazardous properties of this compound.[2]

  • Hand Protection : At a minimum, wear nitrile or other chemical-resistant gloves. Double-gloving is recommended during waste handling procedures.[3]

  • Eye and Face Protection : Chemical splash-proof goggles are mandatory. A full-face shield must be worn when there is a significant risk of splashing, such as during spill cleanup or chemical neutralization.[3][4]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[3] Ensure long pants and closed-toe shoes are worn.

  • Respiratory Protection : All handling of (2,4-diiodophenyl)-hydrazine, especially in its solid form or when generating aerosols, must be conducted within a properly functioning certified chemical fume hood to minimize inhalation risk.[3][6]

Engineering Controls & Work Practices
  • Chemical Fume Hood : All weighing, transferring, and preparation of solutions involving (2,4-diiodophenyl)-hydrazine must occur inside a chemical fume hood.[3]

  • Designated Area : If possible, designate a specific area within the laboratory for working with this compound to prevent cross-contamination.

  • Avoid Incompatibilities : Store and handle (2,4-diiodophenyl)-hydrazine away from strong oxidizing agents, acids, and metals, as these can trigger violent reactions.[1][7]

Waste Characterization and Management

(2,4-diiodophenyl)-hydrazine and any materials contaminated with it are classified as hazardous waste.[1][8] Proper identification, segregation, and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[9][10]

  • Waste Determination : Any solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) or liquid waste (e.g., reaction mixtures, rinse solutions) containing (2,4-diiodophenyl)-hydrazine must be treated as hazardous waste.[10]

  • Segregation : This waste stream must be kept separate from other laboratory waste. Specifically, halogenated organic waste should not be mixed with non-halogenated solvent waste.[11]

  • Containerization : Use a dedicated, chemically compatible waste container, preferably plastic or glass with a secure, tight-fitting lid.[9][12] The container must be in good condition and compatible with the waste.[12]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2,4-diiodophenyl)-hydrazine," and the approximate concentration or quantity. Do not use abbreviations.[9][12]

Step-by-Step Disposal Procedures

The appropriate disposal pathway depends on the form of the waste. The following decision tree and protocols provide clear guidance.

Disposal Workflow Diagram

G cluster_waste_type Identify Waste Type cluster_pathway_a Pathway A: Direct Disposal (Preferred) cluster_pathway_b Pathway B: Neutralization (Aqueous Only) start Waste containing (2,4-diiodophenyl)-hydrazine generated waste_type_solid Unused/Neat Chemical or Contaminated Solid Waste (e.g., PPE, absorbent pads) start->waste_type_solid waste_type_aqueous Dilute Aqueous Waste (<5% concentration) start->waste_type_aqueous path_a_package 1. Securely package in a labeled hazardous waste container. waste_type_solid->path_a_package path_b_dilute 1. Ensure concentration is <5%. Perform in a fume hood. waste_type_aqueous->path_b_dilute path_a_store 2. Store in a designated Satellite Accumulation Area. path_a_dispose 3. Arrange pickup by a licensed hazardous waste contractor. note_a This is the safest and most compliant method for solid and concentrated waste. path_a_dispose->note_a path_b_neutralize 2. Slowly add dilute (<5%) sodium hypochlorite solution with constant stirring. path_b_test 3. Test for residual hydrazine. (e.g., spot test) note_b This is a treatment step, not final disposal. The reaction is exothermic and must be controlled. The final solution is still hazardous waste. path_b_neutralize->note_b path_b_collect 4. Collect treated solution as halogenated hazardous waste. path_b_final_disposal 5. Dispose of via licensed hazardous waste contractor. path_b_collect->path_b_final_disposal

Caption: Decision workflow for the proper disposal of (2,4-diiodophenyl)-hydrazine waste.

Pathway A: Direct Disposal of Solid & Concentrated Waste (Preferred Method)

This is the standard and most recommended procedure for all solid materials (unused chemical, contaminated PPE, glassware, absorbents) and concentrated liquid waste.

Step 1: Packaging

  • Carefully place the waste into your designated and pre-labeled hazardous waste container.[12]

  • For unused or neat (pure) chemical, ensure the original container is securely sealed and placed within secondary containment.

  • Do not overfill the container; leave at least 10% headspace.[12]

Step 2: Storage

  • Keep the waste container closed at all times except when adding waste.[12]

  • Store the container in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[12]

Step 3: Disposal

  • Once the container is full, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][13] This waste will likely be disposed of via high-temperature incineration, which is an effective method for both hydrazines and halogenated organic compounds.[8][14]

Pathway B: Chemical Neutralization of Dilute Aqueous Waste

This procedure is only for treating dilute aqueous waste streams (e.g., <5% concentration) to reduce the reactivity of the hydrazine moiety. The resulting solution is still considered hazardous waste due to its halogenated organic content and must be disposed of accordingly. This process must be performed by trained personnel.[2]

Causality : The principle behind this protocol is the oxidation of the hydrazine group by an oxidizing agent like sodium hypochlorite (bleach).[15] This reaction breaks down the hydrazine into less reactive compounds, primarily nitrogen gas and water.[15] However, the reaction is highly exothermic and must be carefully controlled through dilution to prevent boiling and splashing.[16]

Step 1: Preparation (Inside a Chemical Fume Hood)

  • Ensure your dilute aqueous hydrazine waste is in a suitably large container to allow for stirring and addition of reagents.

  • Prepare a dilute (5% or less) solution of sodium hypochlorite (NaOCl) or calcium hypochlorite.[2][15]

Step 2: Neutralization

  • While vigorously stirring the hydrazine waste solution, add the dilute hypochlorite solution very slowly using a dropping funnel or pipette.

  • Monitor the temperature of the reaction vessel. If it becomes excessively warm, stop the addition and allow it to cool.

Step 3: Verification

  • After the addition is complete, continue stirring for at least two hours to ensure the reaction goes to completion.

  • Test for the presence of residual hydrazine using an appropriate method (e.g., colorimetric test strips or a spot test with p-dimethylaminobenzaldehyde).

  • Test for residual chlorine to ensure complete reaction.[15]

Step 4: Final Collection and Disposal

  • Once neutralization is confirmed, the treated solution must be collected in a hazardous waste container labeled for halogenated organic waste .

  • Arrange for disposal via your institution's EHS office or a licensed hazardous waste contractor.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate harm.[3]

Step 1: Evacuate and Secure

  • Immediately alert others in the area and evacuate personnel.[1]

  • Secure and control access to the spill area. Eliminate all ignition sources.[1]

Step 2: Assess and Report

  • If the spill is large or you are not trained to handle it, call your institution's emergency number (e.g., EHS).[3][17]

  • For minor spills that you are trained and equipped to handle, proceed with the following steps.

Step 3: Cleanup

  • Wearing the full PPE described in Section 1.1, cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. DO NOT use combustible materials like paper towels or sawdust .[1][2]

  • Once the liquid is fully absorbed, carefully sweep or scoop the material into a labeled hazardous waste container.[2]

Step 4: Decontamination and Disposal

  • Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

  • Dispose of the sealed container following Pathway A.

Quantitative Safety Data

Understanding the established exposure limits for hydrazine is crucial for risk assessment. While specific limits for (2,4-diiodophenyl)-hydrazine are not established, the limits for the parent compound provide a conservative baseline for ensuring personnel safety.

Regulatory BodyExposure Limit (8-hour TWA)Ceiling Limit
OSHA (PEL)1 ppm-
NIOSH (REL)-0.03 ppm (2-hour)
ACGIH (TLV)0.01 ppm-
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[1]

References

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Hydrazine (EHC 68, 1987). International Programme on Chemical Safety (INCHEM). Available at: [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. Available at: [Link]

  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Barbara. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • Methods and systems for neutralization of hydrazine. Google Patents.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • HYDRAZINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry practical course documentation. Available at: [Link]

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). Available at: [Link]

  • Halogenated Aromatic Compounds. ResearchGate. Available at: [Link]

Sources

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